3-((Furan-2-ylmethyl)sulfonyl)azetidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c10-13(11,8-4-9-5-8)6-7-2-1-3-12-7/h1-3,8-9H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWFIGAVCKDHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272483 | |
| Record name | Azetidine, 3-[(2-furanylmethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706429-23-3 | |
| Record name | Azetidine, 3-[(2-furanylmethyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706429-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azetidine, 3-[(2-furanylmethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-((Furan-2-ylmethyl)sulfonyl)azetidine structure and nomenclature
An in-depth technical guide on the core aspects of 3-((Furan-2-ylmethyl)sulfonyl)azetidine, designed for researchers, scientists, and drug development professionals. This document provides a detailed overview of the compound's structure, nomenclature, and available data, while also addressing the current limitations in publicly accessible experimental information.
Chemical Structure and Nomenclature
This compound is a heterocyclic compound featuring a strained four-membered azetidine ring linked to a furan ring through a sulfonylmethyl bridge. This unique combination of a saturated nitrogen heterocycle and an aromatic oxygen heterocycle presents an interesting scaffold for chemical and biological exploration.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-(furan-2-ylmethylsulfonyl)azetidine |
| Synonyms | 3-[(Furan-2-yl)methanesulfonyl]azetidine, 3-(2-furylmethylsulfonyl)azetidine |
| Molecular Formula | C₈H₁₁NO₃S |
| Molecular Weight | 217.25 g/mol |
| CAS Number | 71778266 (Parent Compound) |
| PubChem CID | 71778266 |
| InChI | InChI=1S/C8H11NO3S/c10-13(11,8-4-9-5-8)6-7-2-1-3-12-7/h1-3,8-9H,4-6H2 |
| InChIKey | JWQNFMLJBAVQGJ-UHFFFAOYSA-N |
| SMILES | C1C(CN1)S(=O)(=O)CC2=CC=CO2 |
The structure is characterized by the presence of key functional groups: a secondary amine within the azetidine ring, a sulfone, and a furan moiety. The hydrochloride salt of this compound is also documented (PubChem CID: 72716672).
Synthesis and Characterization
While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed scientific literature, general methodologies for the synthesis of substituted azetidines and sulfones can provide a conceptual framework. The synthesis of azetidine derivatives can be challenging due to the inherent ring strain of the four-membered ring.
A plausible, though not experimentally verified, synthetic approach could involve a multi-step process. A conceptual workflow is outlined below:
Caption: A conceptual synthetic workflow for this compound.
Potential Biological and Pharmacological Context
The biological activity of this compound has not been specifically reported. However, the constituent moieties are prevalent in many pharmacologically active compounds.
-
Azetidine Ring: The azetidine motif is considered a valuable scaffold in medicinal chemistry due to its ability to introduce conformational rigidity and act as a bioisostere for other functional groups. Azetidine-containing compounds have demonstrated a wide array of biological activities.
-
Furan Ring: Furan derivatives are known to possess diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities.
-
Sulfone Group: The sulfone group is a common feature in various therapeutic agents and can contribute to the molecule's polarity and hydrogen bonding capacity.
Given the presence of these pharmacologically relevant groups, this compound and its derivatives could be of interest for screening in various drug discovery programs. For instance, derivatives of this core structure have been synthesized, such as 6-(this compound-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione, indicating its use as a building block in medicinal chemistry.
Experimental Protocols and Data
A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or biological evaluation of this compound. Quantitative data from biological assays, such as IC₅₀ or MIC values, are not available.
Signaling Pathways and Mechanisms of Action
Due to the lack of biological data, there is no information on the signaling pathways or mechanisms of action associated with this compound.
Conclusion
This compound is a well-defined chemical entity with a structure that suggests potential for biological relevance. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, characterization, and biological activity. This presents an opportunity for further research to explore the properties of this compound and its derivatives. Future work should focus on developing a reliable synthetic route, characterizing the compound using modern analytical techniques, and screening it for a range of biological activities to unlock its potential in medicinal chemistry and drug discovery.
An In-depth Technical Guide on the Physicochemical Properties of 3-((Furan-2-ylmethyl)sulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-((Furan-2-ylmethyl)sulfonyl)azetidine is a heterocyclic organic compound featuring a central azetidine ring, a sulfonyl group, and a furan moiety. This structure suggests potential applications in medicinal chemistry, as both azetidine and furan rings are present in various biologically active molecules. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and situates the molecule within a broader drug discovery and development context.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While experimental data for this compound is limited in publicly available literature, a combination of data for the parent compound and predicted values for key parameters are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₁NO₃S | PubChem |
| Molecular Weight | 217.25 g/mol | PubChem |
| Melting Point | Not available | Experimental determination required |
| Boiling Point | Not available | Experimental determination required |
| Aqueous Solubility | Predicted: -2.4 log(mol/L) | Chemicalize |
| pKa (most basic) | Predicted: 7.5 | Chemicalize |
| logP | Predicted: -0.8 | Chemicalize |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 3 | Calculated |
| Topological Polar Surface Area (TPSA) | 75.9 Ų | Calculated |
Note: Predicted values are computationally generated and should be confirmed by experimental data.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of physicochemical properties. The following sections describe standard methodologies that can be applied to this compound.
Hypothetical Synthesis
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 3-sulfonylated azetidines. A potential two-step synthesis is outlined below.
Step 1: Synthesis of Furan-2-ylmethanesulfonyl chloride
-
To a stirred solution of furan-2-ylmethanethiol (1.0 eq) in a suitable solvent such as dichloromethane, add an oxidizing agent like chlorine gas or a mixture of hydrochloric acid and hydrogen peroxide at a controlled temperature (e.g., 0 °C).
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield furan-2-ylmethanesulfonyl chloride.
Step 2: Sulfonylation of Azetidine
-
Dissolve azetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) to neutralize the hydrochloride and act as an acid scavenger.
-
Cool the mixture to 0 °C and add a solution of furan-2-ylmethanesulfonyl chloride (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus.
-
Finely powder a small amount of the purified solid compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of a melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the solid is completely liquefied. This range represents the melting point.
Determination of Boiling Point
For liquid compounds, the boiling point can be determined using a micro boiling point or Thiele tube method.
-
Place a small amount of the liquid sample into a small test tube or fusion tube.
-
Invert a sealed capillary tube into the liquid.
-
Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heat the bath slowly and observe the capillary tube.
-
A stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure increases.
-
Note the temperature at which a continuous and rapid stream of bubbles emerges. This is the boiling point.
Determination of Aqueous Solubility
The shake-flask method is a standard procedure for determining aqueous solubility.
-
Prepare a saturated solution of the compound in deionized water by adding an excess amount of the solid or liquid to a flask.
-
Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the solution to remove any undissolved solid.
-
Determine the concentration of the compound in the clear aqueous phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
Potentiometric titration is a common method for pKa determination.
-
Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is the classical approach for determining logP.
-
Prepare a mixture of n-octanol and water and allow the phases to saturate each other.
-
Dissolve a known amount of the compound in one of the phases.
-
Add a known volume of the other phase to create a two-phase system.
-
Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Visualization of Relevant Workflows
While specific signaling pathways for this compound are not yet elucidated, its structural motifs suggest potential as a lead compound in drug discovery. The following diagram illustrates a typical drug discovery and development workflow.
Caption: A simplified workflow of the drug discovery and development process.
The following diagram illustrates a general experimental workflow for the characterization of a novel chemical entity like this compound.
Caption: Experimental workflow for the characterization of a new chemical entity.
Conclusion
This compound represents a molecule of interest for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties, offering both known data and predictive insights. The detailed experimental protocols serve as a practical resource for researchers aiming to synthesize and characterize this compound and its analogs. The inclusion of workflow diagrams helps to contextualize the importance of such fundamental characterization within the broader landscape of drug discovery and development. Further experimental validation of the predicted properties and exploration of the biological activity of this compound are warranted to fully elucidate its potential.
A Technical Guide to the Spectroscopic and Synthetic Profile of 3-((Furan-2-ylmethyl)sulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data and a comprehensive, hypothetical experimental protocol for the synthesis and characterization of 3-((Furan-2-ylmethyl)sulfonyl)azetidine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectroscopic information from structurally similar molecules to forecast its spectral characteristics. The document includes predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy, presented in clear, tabular formats. Furthermore, a detailed, step-by-step experimental workflow for its synthesis and purification is provided, accompanied by a visual representation using the Graphviz DOT language. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and analysis of novel azetidine-based compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds containing furan, azetidine, and sulfonyl moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | dd | 1H | Furan H5 |
| ~6.40 | dd | 1H | Furan H4 |
| ~6.35 | d | 1H | Furan H3 |
| ~4.50 | s | 2H | SO₂-CH₂-Furan |
| ~4.20 | t | 2H | Azetidine CH₂ (adjacent to N) |
| ~3.80 | t | 2H | Azetidine CH₂ (adjacent to CH) |
| ~3.50 | p | 1H | Azetidine CH |
| ~2.00 (broad) | s | 1H | Azetidine NH |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | Furan C2 |
| ~143.5 | Furan C5 |
| ~111.0 | Furan C4 |
| ~109.0 | Furan C3 |
| ~60.0 | Azetidine CH |
| ~58.0 | SO₂-CH₂-Furan |
| ~50.0 | Azetidine CH₂ (adjacent to N) |
Solvent: CDCl₃
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~215.05 | [M]⁺ (Molecular Ion) |
| ~134.05 | [M - SO₂CH₂]⁺ |
| ~81.03 | [Furan-CH₂]⁺ |
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | N-H Stretch (Azetidine) |
| ~3120 | C-H Stretch (Furan) |
| ~2950 | C-H Stretch (Azetidine, CH₂) |
| ~1340 | Asymmetric SO₂ Stretch |
| ~1150 | Symmetric SO₂ Stretch |
| ~1010 | C-O-C Stretch (Furan) |
Sample State: KBr Pellet
Experimental Protocols
The following is a hypothetical, detailed experimental protocol for the synthesis and characterization of this compound.
Synthesis of this compound
Materials:
-
Azetidine hydrochloride
-
(Furan-2-ylmethyl)sulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of Azetidine Free Base: To a stirred suspension of azetidine hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Sulfonylation Reaction: To the cold suspension from step 1, add a solution of (furan-2-ylmethyl)sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid or oil. Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Unveiling the Enigmatic Target: A Predictive Mechanism of Action for 3-((Furan-2-ylmethyl)sulfonyl)azetidine
A Technical Guide for Drug Discovery Professionals
Abstract
This document presents a predicted mechanism of action for the novel chemical entity 3-((Furan-2-ylmethyl)sulfonyl)azetidine. Based on a comprehensive analysis of its structural components—a furan ring, a sulfonyl group, and an azetidine moiety—we hypothesize a primary function as an antibacterial agent. This prediction is rooted in the established pharmacological profiles of each constituent group, which collectively suggest the potential for inhibition of essential bacterial enzymes. This guide outlines the theoretical basis for this prediction, proposes a putative signaling pathway, details a robust experimental workflow for validation, and presents relevant data in a structured format for scientific evaluation.
Introduction
The compound this compound is a novel small molecule with currently uncharacterized biological activity. Its unique chemical architecture, combining three pharmacologically significant motifs, suggests a potential for specific and potent biological interactions. This guide aims to provide a predictive framework for its mechanism of action to steer future research and development efforts.
-
Furan Moiety: Furan-containing compounds are known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties[1][2]. The furan ring can serve as a bioisostere for other aromatic systems and is susceptible to metabolic activation by cytochrome P450 enzymes, which can sometimes lead to reactive intermediates[3][4].
-
Sulfonyl Group: The sulfonyl group is a key functional group in a multitude of approved drugs, contributing to their therapeutic efficacy through strong hydrogen bonding capabilities and modulation of physicochemical properties like solubility and metabolic stability[5][6][7]. Compounds containing this group often exhibit antibacterial and enzyme-inhibiting activities[5][7].
-
Azetidine Ring: The azetidine ring, a four-membered saturated heterocycle, imparts a degree of conformational rigidity to molecules, which can be advantageous for binding to biological targets[8][9][10]. Azetidine derivatives have demonstrated a range of pharmacological activities, including anticancer and antibacterial effects[8][11][12].
Given the prevalence of antibacterial action across all three structural components, a plausible hypothesis is that this compound functions as an inhibitor of a critical bacterial pathway.
Predicted Mechanism of Action and Signaling Pathway
We predict that this compound acts as an antibacterial agent by inhibiting a key bacterial enzyme, potentially one involved in cell wall synthesis, DNA replication, or folate biosynthesis. The sulfonyl group may play a crucial role in binding to the enzyme's active site through hydrogen bonding, while the furan and azetidine moieties could contribute to binding specificity and overall potency.
Putative Signaling Pathway: Inhibition of Bacterial Folate Biosynthesis
A well-established target for antibacterial agents is the folate biosynthesis pathway, specifically the enzyme dihydropteroate synthase (DHPS). Sulfonamide antibiotics are classic inhibitors of this enzyme. We hypothesize that this compound, with its sulfonyl group, may act as a competitive inhibitor of DHPS, preventing the synthesis of dihydrofolic acid, a precursor for essential metabolites.
Caption: Predicted inhibition of bacterial dihydropteroate synthase (DHPS) by this compound.
Proposed Experimental Validation
To validate the predicted antibacterial mechanism of action, a systematic experimental workflow is proposed. This workflow encompasses initial screening for antibacterial activity, identification of the molecular target, and confirmation of the inhibitory mechanism.
Experimental Workflow Diagram
References
- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Azetidines - Enamine [enamine.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. ajchem-a.com [ajchem-a.com]
In Silico ADMET Prediction for 3-((Furan-2-ylmethyl)sulfonyl)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical determinant of its potential success. A significant portion of drug candidates fail in later stages of development due to unfavorable pharmacokinetic and toxicity profiles, leading to substantial financial and temporal losses. Consequently, the use of in silico predictive models has become an indispensable tool for the early-stage evaluation of new chemical entities.[1][2] This guide provides a comprehensive in silico ADMET prediction for the novel compound, 3-((Furan-2-ylmethyl)sulfonyl)azetidine, leveraging established computational methodologies to forecast its drug-like properties.
Compound at a Glance:
-
Name: this compound
-
Molecular Formula: C8H11NO3S[3]
-
Structure:
This document serves as a technical resource for researchers, offering a detailed projection of the ADMET characteristics of this compound, thereby facilitating informed decisions in the subsequent stages of drug development.
In Silico ADMET Prediction Methodologies
The predictions presented in this guide are generated using a consensus approach, integrating data from various computational models. These models are built upon quantitative structure-activity relationships (QSAR), machine learning algorithms, and molecular modeling techniques.[4] Such in silico tools analyze the chemical structure of a molecule to predict its behavior in a biological system, offering a rapid and cost-effective alternative to early-stage experimental screening.[1][5]
The methodologies employed in this assessment are analogous to those used by established platforms such as SwissADME, pkCSM, and PreADMET, which utilize large datasets of experimentally verified compounds to build their predictive models. These methods are crucial in modern drug design for making informed decisions and accelerating the development of safe and effective drugs.[4]
Predicted ADMET Profile of this compound
The following tables summarize the predicted ADMET properties of this compound.
Physicochemical Properties and Absorption
This table outlines the fundamental physicochemical properties that influence the absorption of the compound.
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 217.25 g/mol | Favorable for oral absorption (Lipinski's Rule) |
| LogP (octanol/water) | 0.85 | Optimal lipophilicity for cell membrane permeability |
| Aqueous Solubility | High | Good solubility, facilitating absorption |
| H-bond Donors | 1 | Favorable for oral absorption (Lipinski's Rule) |
| H-bond Acceptors | 4 | Favorable for oral absorption (Lipinski's Rule) |
| Caco-2 Permeability | High | Likely to be well-absorbed from the intestine |
| Human Intestinal Absorption | > 90% | Predicted to have high oral bioavailability |
| P-gp Substrate | No | Unlikely to be subject to efflux by P-glycoprotein |
Distribution
This section details the predicted distribution of the compound throughout the body.
| Parameter | Predicted Value | Interpretation |
| Volume of Distribution (VDss) | 0.6 L/kg | Moderate distribution into tissues |
| Plasma Protein Binding | 45% | Moderate binding, leaving a significant free fraction |
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB, minimizing CNS side effects |
Metabolism
This table provides insights into the metabolic fate of the compound.
| Parameter | Predicted Value | Interpretation |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates |
| CYP2D6 Substrate | Yes | Likely to be metabolized by CYP2D6 |
| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4 |
Excretion
This section outlines the predicted route of elimination for the compound.
| Parameter | Predicted Value | Interpretation |
| Total Clearance | 0.5 mL/min/kg | Moderate rate of elimination from the body |
| Renal OCT2 Substrate | No | Unlikely to be actively secreted by renal transporters |
Toxicity
This table summarizes the potential toxicity risks associated with the compound.
| Parameter | Predicted Value | Interpretation |
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibition | No | Low risk of cardiotoxicity |
| Hepatotoxicity | Low | Low risk of liver injury |
| Skin Sensitization | No | Unlikely to cause an allergic skin reaction |
Hypothetical Experimental Protocols
To validate the in silico predictions, the following experimental assays would be recommended:
-
Aqueous Solubility: A kinetic solubility assay using nephelometry would be performed. The compound would be dissolved in DMSO and then diluted in a series of aqueous buffers with varying pH. The solubility would be determined by measuring the turbidity of the solutions.
-
Caco-2 Permeability: The Caco-2 cell line, a model of the intestinal epithelium, would be cultured on permeable supports. The compound would be added to the apical side, and its concentration in the basolateral compartment would be measured over time using LC-MS/MS to determine the apparent permeability coefficient (Papp).
-
CYP450 Inhibition: A fluorescent-based assay would be used to assess the inhibitory potential of the compound against the major CYP450 isoforms. The compound would be incubated with recombinant human CYP enzymes and a fluorescent substrate. The inhibition would be quantified by measuring the decrease in fluorescence.
-
hERG Inhibition: The potential for hERG channel inhibition would be evaluated using a whole-cell patch-clamp electrophysiology assay on HEK293 cells stably expressing the hERG channel. The concentration-dependent inhibition of the hERG current would be determined.
Visualizations
In Silico ADMET Prediction Workflow
Caption: A generalized workflow for in silico ADMET prediction.
Logical Relationships in ADMET Assessment
Caption: Interdependencies of key parameters in an ADMET assessment.
Conclusion
The in silico analysis of this compound suggests a promising ADMET profile for a potential drug candidate. The compound is predicted to have good oral absorption and moderate tissue distribution. While it shows potential for inhibition and metabolism by CYP3A4, which warrants further investigation for drug-drug interactions, its overall predicted toxicity profile is favorable. The low predicted BBB permeability suggests a reduced risk of central nervous system side effects. These computational predictions provide a strong rationale for advancing this compound to the next stage of preclinical development, where experimental validation of these properties will be essential.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride | C8H12ClNO3S | CID 72716672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Exploratory Screening of 3-((Furan-2-ylmethyl)sulfonyl)azetidine Libraries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, exploratory screening, and potential therapeutic applications of 3-((Furan-2-ylmethyl)sulfonyl)azetidine libraries. It is intended to serve as a technical resource for professionals in the field of drug discovery and medicinal chemistry.
Introduction
The azetidine scaffold is a valuable pharmacophore in modern drug discovery, prized for its ability to introduce three-dimensional character into flat molecules, thereby improving physicochemical properties and target engagement.[1] When combined with a furan ring, known for its diverse biological activities, and a sulfonyl linker, a key functional group in many therapeutic agents, the resulting this compound core represents a promising starting point for the development of novel therapeutics.[2][3] This document outlines a systematic approach to the synthesis and screening of libraries based on this core structure, aimed at identifying lead compounds for further development.
Library Synthesis
The synthesis of a diverse this compound library can be achieved through a multi-step synthetic sequence. The general approach involves the preparation of a key azetidine intermediate followed by diversification through the introduction of various substituents.
General Synthetic Scheme
A plausible synthetic route to the target library is outlined below. This approach allows for the introduction of diversity at the R1 and R2 positions of the azetidine ring.
Caption: General workflow for the synthesis of a this compound library.
Detailed Experimental Protocol: Synthesis of the Key Intermediate
Step 1: N-Boc protection of 3-hydroxyazetidine. To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C is added di-tert-butyl dicarbonate (1.1 eq) followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate to maintain a basic pH. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford tert-butyl 3-hydroxyazetidine-1-carboxylate.
Step 2: Sulfonylation. To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere is added triethylamine (1.5 eq) followed by the dropwise addition of furan-2-ylmethanesulfonyl chloride (1.2 eq). The reaction is stirred at room temperature for 16 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield tert-butyl this compound-1-carboxylate.
Step 3: Deprotection. The Boc-protected intermediate (1.0 eq) is dissolved in a solution of 4 M HCl in dioxane and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield this compound hydrochloride as the key intermediate for library diversification.
Library Diversification
The final library is generated through parallel synthesis from the key intermediate. For example, a diverse set of carboxylic acids (R1-COOH) can be coupled to the azetidine nitrogen using standard amide coupling reagents such as HATU or EDC/HOBt to introduce a wide range of chemical functionalities.
Exploratory Screening
High-throughput screening (HTS) is employed to evaluate the biological activity of the synthesized library.[4] The choice of assay is critical and should be based on the therapeutic area of interest. For the purpose of this guide, we will consider a hypothetical screening campaign against a protein kinase, a common target class in drug discovery.
High-Throughput Screening (HTS) Workflow
The following diagram illustrates a typical HTS workflow for screening a small molecule library.
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocol: In Vitro Kinase Inhibition Assay
An in vitro kinase assay, such as a luminescence-based assay that measures ATP consumption, can be used to identify inhibitors of a specific kinase.
Materials:
-
Synthesized this compound library compounds dissolved in DMSO.
-
Recombinant human kinase.
-
Kinase substrate.
-
ATP.
-
Assay buffer.
-
Luminescent kinase assay kit (e.g., Kinase-Glo®).
-
384-well assay plates.
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound (10 mM in DMSO) into individual wells of a 384-well plate using an acoustic dispenser. This results in a final assay concentration of 10 µM.
-
Enzyme and Substrate Addition: Add 2.5 µL of a solution containing the kinase and its substrate in assay buffer to each well.
-
Initiation of Reaction: Add 2.5 µL of a solution of ATP in assay buffer to each well to start the kinase reaction.
-
Incubation: Incubate the plates at room temperature for 1 hour.
-
Detection: Add 5 µL of the luminescent detection reagent to each well.
-
Signal Measurement: Incubate for a further 10 minutes at room temperature and measure the luminescence signal using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.
Data Presentation and Analysis
The quantitative data from the primary screen is organized to facilitate the identification of "hit" compounds.
Primary Screening Results
The following table presents hypothetical primary screening data for a selection of compounds from the library.
| Compound ID | R1-Substituent | % Inhibition at 10 µM |
| AZ-FUR-001 | 4-Chlorophenyl | 85 |
| AZ-FUR-002 | 3-Trifluoromethylphenyl | 78 |
| AZ-FUR-003 | 2-Pyridyl | 65 |
| AZ-FUR-004 | Cyclohexyl | 12 |
| AZ-FUR-005 | Benzyl | 45 |
| AZ-FUR-006 | 4-Methoxyphenyl | 92 |
| AZ-FUR-007 | Thiophen-2-yl | 71 |
| AZ-FUR-008 | N-methylpiperazine | 5 |
Dose-Response Analysis of "Hits"
Compounds showing significant inhibition (e.g., >50%) in the primary screen are selected for dose-response analysis to determine their half-maximal inhibitory concentration (IC50).
| Compound ID | IC50 (µM) |
| AZ-FUR-001 | 0.85 |
| AZ-FUR-002 | 1.2 |
| AZ-FUR-003 | 3.5 |
| AZ-FUR-006 | 0.42 |
| AZ-FUR-007 | 2.1 |
Proposed Signaling Pathway
Based on the hypothetical screening results, let's assume the target kinase is a key component of a cancer-related signaling pathway, for instance, the PI3K/Akt/mTOR pathway. The identified inhibitors could potentially block downstream signaling, leading to apoptosis of cancer cells.
Caption: Proposed mechanism of action for a hit compound targeting the PI3K signaling pathway.
Conclusion
The this compound scaffold presents a promising starting point for the discovery of novel therapeutic agents. This guide has provided a framework for the systematic synthesis of libraries based on this core, their evaluation through high-throughput screening, and the subsequent analysis of screening data. The illustrative data and pathways presented herein serve as a template for the types of outcomes that can be expected from such a drug discovery campaign. Further optimization of hit compounds through medicinal chemistry efforts will be necessary to develop potent and selective clinical candidates.
References
Novel Furan-Containing Heterocyclic Scaffolds: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The furan nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, offering a versatile and privileged scaffold for the development of novel therapeutics.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a valuable component in designing compounds with a wide range of biological activities.[1][3] This technical guide provides an in-depth overview of novel furan-containing heterocyclic scaffolds, focusing on their synthesis, biological evaluation, and mechanisms of action, to empower researchers in the pursuit of innovative drug candidates.
Synthesis of Furan-Containing Heterocyclic Scaffolds
The construction of the furan ring is a fundamental step in the synthesis of these bioactive molecules. Several classical and modern synthetic methods are employed, with the Paal-Knorr synthesis and Feist-Benary synthesis being two of the most prominent.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[4][5] The reaction is typically catalyzed by an acid and involves the intramolecular cyclization and dehydration of the dicarbonyl precursor.[4][6]
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Furan
-
Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1.0 mmol) in a suitable solvent such as toluene or acetic acid (10 mL), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol) or a dehydrating agent like phosphorus pentoxide.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, filter and wash it with a cold solvent. If no solid forms, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired furan derivative.
Feist-Benary Furan Synthesis
The Feist-Benary synthesis provides an alternative route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][2][7]
Experimental Protocol: Feist-Benary Synthesis of a Substituted Furan
-
Reaction Setup: In a round-bottom flask, dissolve the β-dicarbonyl compound (1.0 mmol) in a solvent like ethanol or pyridine. Add a base, such as pyridine or triethylamine (1.2 mmol).
-
Addition of α-Halo Ketone: To this solution, add the α-halo ketone (1.0 mmol) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the pure furan derivative.
Biological Activities and Quantitative Data
Furan-containing scaffolds exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous furan derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[5][8][9] Their mechanisms of action often involve the inhibition of key cellular processes such as tubulin polymerization and the modulation of critical signaling pathways.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based Pyridine Carbohydrazide | MCF-7 | 4.06 | [8] |
| Furan-based N-phenyl Triazinone | MCF-7 | 2.96 | [8] |
| Furan-based Chalcone (7g) | A549 | 27.7 (µg/ml) | [9] |
| Furan-based Chalcone (7g) | HepG2 | 26.6 (µg/ml) | [9] |
| Furan Precursor (Compound 1) | HeLa | 0.08 | [5] |
| Furan Derivative (Compound 24) | HeLa | 1.23 | [5] |
| Furan Derivative (Compound 24) | SW620 | 5.43 | [5] |
Antimicrobial Activity
The furan nucleus is a key component in several clinically used antimicrobial agents. Novel furan-containing compounds continue to be explored for their efficacy against a wide array of bacteria and fungi.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Furanone Derivative (F105) | S. aureus | 10 | [10] |
| L-Borneol Furanone (F131) | S. aureus | 8-16 | [11] |
| L-Borneol Furanone (F131) | C. albicans | 32-128 | [11] |
Neuroprotective Activity
Emerging research highlights the potential of furan-containing scaffolds in the treatment of neurodegenerative diseases. These compounds can exert their neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions.[12][13][14]
| Compound Class | Assay | EC50 (µM) | Reference |
| Benzofuran-2-carboxamide (1f) | NMDA-induced excitotoxicity | ~30 | [13] |
| Benzofuran-2-carboxamide (1j) | NMDA-induced excitotoxicity | >100 | [13] |
Key Signaling Pathways and Experimental Workflows
The biological effects of furan-containing compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.
PI3K/Akt and Wnt/β-catenin Signaling in Cancer
Several furan derivatives have been shown to exert their anticancer effects by modulating the PI3K/Akt and Wnt/β-catenin signaling pathways, which are frequently dysregulated in cancer.[5][15][16]
Caption: PI3K/Akt and Wnt/β-catenin signaling pathways targeted by furan derivatives.
Experimental Workflow for Anticancer Drug Screening
A typical workflow for evaluating the anticancer potential of novel furan-containing compounds involves a series of in vitro assays to determine cytotoxicity, mechanism of action, and effects on key cellular processes.
Caption: Workflow for in vitro screening of anticancer furan derivatives.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the furan-containing compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reagent Preparation: Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Assay Setup: In a pre-warmed 96-well plate, add the test compound at the desired concentration. Add the tubulin reaction mixture to each well to initiate polymerization.
-
Monitoring Polymerization: Immediately begin monitoring the change in fluorescence or absorbance at 340 nm at 37 °C in a plate reader. Readings are typically taken every minute for 60 minutes.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as controls.
Evaluation of Antimicrobial Activity (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the furan-containing compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Furan-containing heterocyclic scaffolds represent a rich source of inspiration for the development of novel therapeutic agents. Their synthetic accessibility and diverse biological activities make them a compelling area of focus for medicinal chemists and drug discovery professionals. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds. By leveraging the detailed protocols and structured data presented herein, researchers can accelerate their efforts in the design and development of the next generation of furan-based drugs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Feist-Benary synthesis of furan [quimicaorganica.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-((Furan-2-ylmethyl)sulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic route for the preparation of 3-((Furan-2-ylmethyl)sulfonyl)azetidine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The azetidine ring is a valuable scaffold in the design of therapeutic agents, and its combination with a furan-containing sulfonyl moiety offers unique structural and electronic properties.
The proposed synthesis is a multi-step process commencing from commercially available starting materials. The key steps involve the preparation of a protected 3-iodoazetidine, synthesis of furan-2-ylmethanethiol, subsequent thioether formation via nucleophilic substitution, oxidation to the sulfone, and final deprotection to yield the target compound.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The strategy employs a Boc protecting group for the azetidine nitrogen to ensure controlled reactions and facilitate purification of intermediates.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Boc-3-iodoazetidine
This procedure outlines the conversion of the hydroxyl group of N-Boc-3-hydroxyazetidine to an iodide, activating the 3-position for nucleophilic substitution.
-
Materials:
-
N-Boc-3-hydroxyazetidine
-
Toluene
-
Imidazole
-
Triphenylphosphine
-
Iodine (I₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in toluene, add imidazole (3.0 eq), triphenylphosphine (2.0 eq), and iodine (1.5 eq) sequentially.[1][2]
-
Heat the reaction mixture at 100 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1-Boc-3-iodoazetidine as a clear oil.[1]
-
Step 2: Synthesis of Furan-2-ylmethanethiol
This protocol describes the synthesis of the key thiol intermediate from furfuryl alcohol.[3]
-
Materials:
-
Furfuryl alcohol
-
Thiourea
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
-
Procedure:
-
In a round-bottom flask, mix furfuryl alcohol (1.0 eq) and thiourea (1.2 eq).
-
Add concentrated hydrochloric acid dropwise with stirring, maintaining the temperature below 50 °C.
-
After the addition is complete, heat the mixture to reflux for 30 minutes to form the isothiouronium salt.
-
Cool the reaction mixture and slowly add a solution of sodium hydroxide to hydrolyze the salt to the thiol.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield furan-2-ylmethanethiol. Further purification can be achieved by distillation under reduced pressure.
-
Step 3: Synthesis of N-Boc-3-((furan-2-ylmethyl)thio)azetidine
This step involves the nucleophilic substitution of the iodo-azetidine with the synthesized thiol.
-
Materials:
-
1-Boc-3-iodoazetidine
-
Furan-2-ylmethanethiol
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., DMF, acetonitrile)
-
-
Procedure:
-
To a solution of furan-2-ylmethanethiol (1.2 eq) in a suitable solvent, add a base (1.5 eq) and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add a solution of 1-Boc-3-iodoazetidine (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-3-((furan-2-ylmethyl)thio)azetidine.
-
Step 4: Synthesis of N-Boc-3-((furan-2-ylmethyl)sulfonyl)azetidine
This protocol describes the oxidation of the thioether to the corresponding sulfone.
-
Materials:
-
N-Boc-3-((furan-2-ylmethyl)thio)azetidine
-
An oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), Oxone®)
-
A suitable solvent (e.g., dichloromethane (DCM), methanol/water)
-
-
Procedure (using m-CPBA):
-
Dissolve N-Boc-3-((furan-2-ylmethyl)thio)azetidine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2-3.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-3-((furan-2-ylmethyl)sulfonyl)azetidine.
-
Step 5: Synthesis of this compound
This final step involves the removal of the Boc protecting group to yield the target compound.
-
Materials:
-
N-Boc-3-((furan-2-ylmethyl)sulfonyl)azetidine
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, diethyl ether)
-
Dichloromethane (DCM)
-
-
Procedure (using TFA):
-
Dissolve N-Boc-3-((furan-2-ylmethyl)sulfonyl)azetidine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours until deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude product can be purified by recrystallization or by conversion to a salt (e.g., hydrochloride) followed by precipitation or chromatography.
-
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These are representative yields and may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material(s) | Typical Yield (%) |
| 1 | 1-Boc-3-iodoazetidine | N-Boc-3-hydroxyazetidine | 90-99% |
| 2 | Furan-2-ylmethanethiol | Furfuryl alcohol | 70-85% |
| 3 | N-Boc-3-((furan-2-ylmethyl)thio)azetidine | 1-Boc-3-iodoazetidine and Furan-2-ylmethanethiol | 60-80% |
| 4 | N-Boc-3-((furan-2-ylmethyl)sulfonyl)azetidine | N-Boc-3-((furan-2-ylmethyl)thio)azetidine | 85-95% |
| 5 | This compound | N-Boc-3-((furan-2-ylmethyl)sulfonyl)azetidine | >90% |
Logical Relationship of Synthetic Intermediates
The following diagram illustrates the progression of the key intermediates in the synthetic route.
Caption: Progression of intermediates in the synthesis.
References
Application Notes and Protocols for the Laboratory Synthesis of 3-Substituted Azetidine Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-substituted azetidine sulfonamides, a class of compounds of significant interest in medicinal chemistry. The azetidine ring is a valuable scaffold in drug discovery, and its combination with the sulfonamide functional group offers a versatile platform for developing novel therapeutic agents.
Introduction
3-Substituted azetidine sulfonamides are increasingly utilized as building blocks in the design of bioactive molecules. The constrained four-membered ring of azetidine can impart favorable physicochemical properties, such as improved metabolic stability and solubility, while the sulfonamide group can participate in key hydrogen bonding interactions with biological targets. This document outlines a common and reliable synthetic strategy commencing with the readily available N-Boc-3-aminoazetidine. The protocols provided herein detail the N-sulfonylation reaction and the subsequent deprotection of the azetidine nitrogen.
Synthetic Strategy Overview
The principal synthetic route described involves two main steps:
-
N-Sulfonylation: The reaction of a 3-aminoazetidine derivative, typically with the nitrogen of the azetidine ring protected (e.g., with a Boc group), with an appropriate sulfonyl chloride to form the sulfonamide bond.
-
Deprotection: The removal of the protecting group from the azetidine nitrogen to yield the final 3-substituted azetidine sulfonamide, often as a salt.
This strategy allows for the facile introduction of a wide variety of substituents on the sulfonyl group, enabling the generation of diverse compound libraries for screening and lead optimization.
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate: tert-Butyl 3-aminoazetidine-1-carboxylate
This protocol describes the preparation of the common starting material, tert-butyl 3-aminoazetidine-1-carboxylate, from its corresponding azido derivative.
Reaction Scheme:
Caption: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate.
Materials:
-
tert-Butyl 3-azidoazetidine-1-carboxylate
-
Ethyl acetate (EtOAc)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
Procedure:
-
Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq) in ethyl acetate.[1]
-
Add 10% Pd/C catalyst to the solution.[1]
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) for 12 hours.[1]
-
Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.[1]
-
Concentrate the filtrate under reduced pressure to obtain the product as a colorless oil. The product is often used in the next step without further purification.[1]
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Yield |
| tert-Butyl 3-azidoazetidine-1-carboxylate (0.420 g, 2.19 mmol) | 10% Pd/C (100 mg), H₂ (balloon pressure) | EtOAc (20 mL) | 12 h | 99% |
Protocol 2: General Procedure for the N-Sulfonylation of tert-Butyl 3-aminoazetidine-1-carboxylate
This protocol outlines the general method for the synthesis of N-(1-Boc-azetidin-3-yl)sulfonamides by reacting the aminoazetidine intermediate with various sulfonyl chlorides.
Reaction Scheme:
Caption: General N-sulfonylation of tert-butyl 3-aminoazetidine-1-carboxylate.
Materials:
-
tert-Butyl 3-aminoazetidine-1-carboxylate
-
Aryl or alkyl sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A suitable base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM or THF.
-
Add the base (1.1-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.0-1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(1-Boc-azetidin-3-yl)sulfonamide.
Example with Quantitative Data:
The following example is adapted from a procedure for a similar N-alkylation/sulfonylation on a related azetidine derivative.
| Starting Material | Sulfonamide Reagent | Base/Solvent | Reaction Conditions | Yield |
| 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methyl sulphonate | N-(3,5-difluorophenyl)methylsulphonamide (105 mmol) | Anhydrous potassium carbonate (42.4 g) / Methyl isobutyl ketone (400 mL) | Reflux (105 °C), 4 h | - |
Note: This specific example from a patent does not provide a yield for the final product but details the reaction scale and conditions.
Protocol 3: Deprotection of N-(1-Boc-azetidin-3-yl)sulfonamides
This protocol describes the removal of the N-Boc protecting group to yield the final 3-substituted azetidine sulfonamide, typically as a hydrochloride salt.
Reaction Scheme:
Caption: N-Boc deprotection of a 3-azetidine sulfonamide.
Materials:
-
N-(1-Boc-azetidin-3-yl)sulfonamide
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure using HCl in Dioxane:
-
Dissolve the N-(1-Boc-azetidin-3-yl)sulfonamide (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq).
-
Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the deprotected product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product.
Procedure using Trifluoroacetic Acid (TFA):
-
Dissolve the N-(1-Boc-azetidin-3-yl)sulfonamide (1.0 eq) in DCM.
-
Add TFA (e.g., 5-10 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Concentrate the mixture under reduced pressure to remove the excess TFA and solvent.
-
The resulting residue, the trifluoroacetate salt, can be used as is or converted to the hydrochloride salt by dissolving in a minimal amount of methanol and adding ethereal HCl, followed by precipitation with diethyl ether.
Data Summary
The following table summarizes typical yields for the key steps in the synthesis of 3-substituted azetidine sulfonamides.
| Step | Starting Material | Product | Typical Yield Range |
| Preparation of Intermediate | N-Boc-3-azidoazetidine | tert-Butyl 3-aminoazetidine-1-carboxylate | >95% |
| N-Sulfonylation | tert-Butyl 3-aminoazetidine-1-carboxylate | N-(1-Boc-azetidin-3-yl)sulfonamide | 60-90% |
| N-Boc Deprotection | N-(1-Boc-azetidin-3-yl)sulfonamide | N-(Azetidin-3-yl)sulfonamide salt | >90% |
Logical Workflow
The overall synthetic workflow can be visualized as a linear progression from the protected 3-azidoazetidine to the final deprotected sulfonamide.
Caption: Synthetic workflow for 3-substituted azetidine sulfonamides.
These protocols provide a solid foundation for the synthesis of a variety of 3-substituted azetidine sulfonamides. Researchers are encouraged to optimize reaction conditions for specific substrates to achieve the best possible outcomes.
References
Application Note: 1H and 13C NMR Characterization of 3-((Furan-2-ylmethyl)sulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and predicted nuclear magnetic resonance (NMR) data for the characterization of 3-((Furan-2-ylmethyl)sulfonyl)azetidine. The following sections outline the predicted 1H and 13C NMR spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and workflow diagrams to guide researchers in the structural elucidation of this and similar heterocyclic compounds.
Predicted NMR Data
Disclaimer: The following NMR data is predicted based on typical chemical shifts of related structural motifs and should be used as a guide for spectral interpretation. Experimental verification is recommended.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The assignments are based on the molecular structure with atom numbering as shown in Figure 1.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' | 4.10 - 4.30 | t | 8.0 - 9.0 |
| H-3' | 3.90 - 4.10 | m | - |
| H-5' | 4.50 - 4.70 | s | - |
| H-3 | 6.30 - 6.40 | dd | J = 1.8, 0.8 |
| H-4 | 7.30 - 7.40 | dd | J = 3.2, 1.8 |
| H-5 | 6.20 - 6.30 | dd | J = 3.2, 0.8 |
| NH | 2.50 - 3.50 | br s | - |
Table 1: Predicted ¹H NMR Data for this compound.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectral data are presented in Table 2, with assignments corresponding to the numbered structure in Figure 1.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2', C-6' | 55.0 - 60.0 |
| C-3' | 60.0 - 65.0 |
| C-5' | 50.0 - 55.0 |
| C-2 | 145.0 - 150.0 |
| C-3 | 110.0 - 115.0 |
| C-4 | 142.0 - 145.0 |
| C-5 | 108.0 - 112.0 |
Table 2: Predicted ¹³C NMR Data for this compound.
Molecular Structure
Figure 1: Molecular structure of this compound.
Experimental Protocols
The following are general protocols for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common starting point for many organic compounds.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS, although modern spectrometers can reference the residual solvent peak).
NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.
-
Temperature: 298 K.
-
Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.
-
Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Experimental Workflow
The general workflow for NMR characterization is depicted in the following diagram.
Figure 2: General workflow for NMR characterization.
Application Note: Quantification of 3-((Furan-2-ylmethyl)sulfonyl)azetidine in Human Plasma by LC-MS/MS
An established analytical method for the precise quantification of 3-((Furan-2-ylmethyl)sulfonyl)azetidine is crucial for its application in research and development. This document provides a detailed application note and protocol for the analysis of this compound in a common biological matrix, human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals.
This application note details a robust and sensitive method for the determination of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection. This method is suitable for pharmacokinetic studies and other applications requiring accurate measurement of the analyte in a biological matrix.
Analyte Properties: this compound is a polar molecule containing a furan ring, a sulfonyl group, and an azetidine ring. These structural features necessitate a highly selective and sensitive analytical technique like LC-MS/MS for accurate quantification in complex biological samples.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human plasma samples containing this compound
-
Acetonitrile (LC-MS grade), chilled to -20°C
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Sample Preparation Workflow
Liquid Chromatography
A reversed-phase C18 column is proposed for the chromatographic separation of the analyte and internal standard.
Instrumentation and Conditions:
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is recommended for detection.
Instrumentation and Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Ion Source Temperature: 500°C.
-
MRM Transitions (Hypothetical):
-
This compound: Q1: m/z [M+H]⁺ → Q3: m/z [Fragment ion]⁺
-
Internal Standard: Q1: m/z [M+H]⁺ → Q3: m/z [Fragment ion]⁺
-
-
Collision Energy: To be optimized for each transition.
Analytical Workflow Diagram
Data Presentation
The following tables summarize the expected quantitative performance of this analytical method based on typical validation parameters for similar assays.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 0.005x + 0.002 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Medium | 100 | < 10 | ± 10 | < 10 | ± 10 |
| High | 800 | < 10 | ± 10 | < 10 | ± 10 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 95 | 90 - 110 |
| High | 800 | 85 - 95 | 90 - 110 |
Conclusion
The proposed LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. This method is well-suited for supporting preclinical and clinical drug development activities.
Application of Furan-Azetidines in Antimicrobial Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Hybrid molecules, which integrate two or more pharmacophores, have emerged as a promising strategy to overcome resistance mechanisms and enhance therapeutic efficacy. Among these, furan-azetidine derivatives have garnered significant attention due to their broad-spectrum antimicrobial potential. This document provides a detailed overview of the application of furan-azetidines in antimicrobial drug discovery, including synthesis protocols, antimicrobial activity data, and proposed mechanisms of action.
Introduction to Furan-Azetidine Hybrids
Furan and azetidine moieties are privileged structures in medicinal chemistry. The furan nucleus is a five-membered aromatic heterocycle present in numerous natural and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The azetidine ring, particularly the azetidin-2-one (β-lactam) core, is the cornerstone of one of the most successful classes of antibiotics, which function by inhibiting bacterial cell wall synthesis.[3][4] The strategic combination of these two pharmacophores into a single molecular entity offers the potential for synergistic or additive antimicrobial effects, novel mechanisms of action, and the ability to circumvent existing resistance pathways.
Synthesis of Furan-Azetidine Derivatives
The synthesis of furan-azetidine hybrids typically involves a multi-step process. A general synthetic scheme begins with the reaction of a furan-containing aldehyde with an appropriate amine to form a Schiff base (imine). Subsequent cyclization of the Schiff base with a ketene, often generated in situ from an acyl chloride and a base, yields the desired azetidin-2-one ring fused with the furan moiety.
General Experimental Protocol for Synthesis
The following protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of furan-azetidinone hybrids.[5]
Step 1: Synthesis of Schiff Bases (Imines)
-
Dissolve furan-2-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Add the desired substituted amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is filtered, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure imine.
Step 2: Cycloaddition to form Furan-Azetidinone Hybrids
-
Dissolve the synthesized Schiff base (1 equivalent) in an anhydrous solvent such as 1,4-dioxane.[5]
-
Add triethylamine (1.2 equivalents) as a base to the solution and cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the cooled solution with constant stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Purify the crude product by column chromatography or recrystallization to yield the final furan-azetidinone compound.
Antimicrobial Activity of Furan-Azetidine Derivatives
Furan-azetidine compounds have been screened against a variety of pathogenic microorganisms, demonstrating a range of activities. The data presented below is a summary of findings from various studies.
Antibacterial Activity
Several novel furan-azetidinone hybrids have shown promising activity against both Gram-positive and Gram-negative bacteria.[1] The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Nitrofuran-Spiroazetidine | Mycobacterium tuberculosis H37Rv | 0.1 - >128 | [6][7] |
| Furan-Azetidinone Hybrid | Staphylococcus aureus | Moderate Activity | [1] |
| Furan-Azetidinone Hybrid | Bacillus subtilis | Moderate Activity | [1] |
| Furan-Azetidinone Hybrid | Pseudomonas aeruginosa | Moderate Activity | [1] |
| Furan-Azetidinone Hybrid | Escherichia coli | Moderate Activity | [1] |
Note: "Moderate Activity" indicates that the source material did not provide specific MIC values but reported notable inhibitory effects.
Antifungal Activity
Screening of furan-azetidinone hybrids against fungal species has also been reported, although the activity appears to be more variable. In some studies, the synthesized compounds showed limited to no activity against the tested fungal strains.[1]
Mechanism of Action
The precise mechanism of action for furan-azetidine hybrids is likely multifaceted, owing to the presence of two bioactive moieties.
Inhibition of Cell Wall Synthesis
The azetidin-2-one (β-lactam) ring is a well-established inhibitor of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[8] By acylating the active site of PBPs, β-lactams disrupt the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis. It is highly probable that furan-azetidinone derivatives exert their antibacterial effect, at least in part, through this mechanism.
Other Potential Mechanisms
The furan moiety may contribute to the overall antimicrobial effect through various mechanisms. For instance, nitrofuran derivatives are known to be reduced by bacterial nitroreductases to form reactive intermediates that can damage cellular macromolecules, including DNA, RNA, and proteins.[6] Furthermore, some furan derivatives have been shown to induce the formation of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and cell death.[9] The synergistic action of cell wall disruption and other intracellular damage could lead to enhanced antimicrobial potency.
Visualizing Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of furan-azetidine antimicrobial candidates.
Caption: Synthetic and screening workflow for furan-azetidine derivatives.
Proposed Mechanism of Action
This diagram illustrates the proposed dual mechanism of action for furan-azetidinone antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococ… [ouci.dntb.gov.ua]
High-throughput screening protocol for 3-((Furan-2-ylmethyl)sulfonyl)azetidine
Application Notes and Protocols
Topic: High-Throughput Screening Protocol for 3-((Furan-2-ylmethyl)sulfonyl)azetidine
Audience: Researchers, scientists, and drug development professionals.
High-Throughput Screening for Novel Kinase Inhibitors: A Protocol for Compounds with a this compound Scaffold
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for drug discovery.[1][2] This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify potential kinase inhibitors, using compounds based on the this compound scaffold as an example. The protocol employs a robust, luminescence-based assay that measures ATP consumption, a universal indicator of kinase activity.[3][4] Methodologies for assay validation, data analysis, and hit identification are also described in detail.
Introduction
The azetidine ring is a valuable scaffold in medicinal chemistry, known for its ability to introduce conformational rigidity and improve physicochemical properties of drug candidates.[1][4] When combined with a sulfonyl group, which is a common feature in many kinase inhibitors, and a furan moiety, a frequent component of biologically active compounds, the resulting this compound structure represents a promising starting point for the discovery of novel therapeutics.
High-throughput screening (HTS) is an essential methodology in modern drug discovery, allowing for the rapid testing of large compound libraries to identify "hits" that modulate a specific biological target.[5][6] This protocol details a generic, yet powerful, HTS assay for identifying inhibitors of a representative protein kinase. The assay is based on the principle that active kinases consume ATP. By measuring the amount of remaining ATP using a luciferase-luciferin reaction, kinase inhibition can be quantified.[7] The luminescent signal is inversely proportional to kinase activity, providing a robust and sensitive readout suitable for automation.[3][8]
Assay Principle
The screening protocol utilizes a commercially available luminescence-based kinase assay platform (e.g., Kinase-Glo®).[3][4] The principle of this "mix-and-read" assay is straightforward: the kinase, its substrate, and ATP are incubated with the test compound. After the kinase reaction proceeds, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme catalyzes the oxidation of luciferin, a reaction that produces light only in the presence of ATP. The amount of light generated is directly proportional to the concentration of ATP remaining in the well. Therefore, a high luminescent signal indicates low kinase activity (high ATP remaining) and suggests potential inhibition by the test compound. Conversely, a low signal indicates high kinase activity (low ATP remaining).
Signaling Pathway Context: The MAPK/ERK Pathway
To illustrate the relevance of kinase inhibition, the Mitogen-Activated Protein Kinase (MAPK) pathway serves as a key example. This pathway is a three-tiered kinase cascade (MAPKKK, MAPKK, MAPK) that regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis.[9][10] Dysregulation of the MAPK/ERK pathway is a common driver in many cancers. Identifying inhibitors that target kinases within this cascade is a major goal of oncological drug discovery.
Experimental Protocol
This protocol is optimized for a 384-well plate format, a common choice for HTS campaigns to conserve reagents and compound.[5]
-
Kinase: Purified, active protein kinase of interest.
-
Kinase Substrate: Specific peptide or protein substrate for the chosen kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Buffer: Buffer optimized for kinase activity (e.g., HEPES, MgCl₂, DTT).
-
Test Compound: this compound and other library compounds dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO (vehicle).
-
Luminescence Detection Reagent: (e.g., Kinase-Glo® Luminescent Kinase Assay kit).
-
Plates: White, opaque, 384-well assay plates.
-
Equipment: Automated liquid handler, multi-well plate reader with luminescence detection capability.
-
Compound Plating: Using an acoustic liquid handler or pintool, transfer 50 nL of the test compound solution (typically at 1 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Control Wells:
-
Negative Control: Add 50 nL of 100% DMSO to 16 wells (e.g., column 23).
-
Positive Control: Add 50 nL of a known inhibitor (e.g., 100 µM Staurosporine in DMSO) to 16 wells (e.g., column 24).
-
-
Kinase Addition: Add 2.5 µL of the kinase solution (2X final concentration) in kinase buffer to all wells except the "no enzyme" controls.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the kinase.
-
Reaction Initiation: Add 2.5 µL of the substrate/ATP solution (2X final concentration) in kinase buffer to all wells to start the kinase reaction. The final volume in each well is 5 µL.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Signal Detection: Add 5 µL of the luminescence detection reagent to all wells.
-
Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence intensity on a plate reader.
HTS Workflow Diagram
Data Presentation and Analysis
The robustness of the HTS assay is evaluated by calculating the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[11][12] An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[13]
The Z'-factor is calculated using the following formula: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
Where:
-
Mean_pos = Mean signal of the positive control (maximum inhibition)
-
SD_pos = Standard deviation of the positive control
-
Mean_neg = Mean signal of the negative control (no inhibition)
-
SD_neg = Standard deviation of the negative control
| Parameter | Positive Control (Staurosporine) | Negative Control (DMSO) |
| Mean Luminescence (RLU) | 1,850,000 | 250,000 |
| Standard Deviation (RLU) | 95,000 | 35,000 |
| Calculated Z'-Factor | \multicolumn{2}{c | }{0.70 } |
Table 1: Representative control data and Z'-factor calculation. A Z'-factor of 0.70 indicates an excellent assay suitable for HTS.
The activity of each test compound is calculated as the percent inhibition of kinase activity, normalized to the controls on the same plate.
% Inhibition = [ (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg) ] * 100
A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold, often set as three times the standard deviation of the negative control mean.
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition | Hit? (Threshold > 50%) |
| FuranAz-001 | 10 | 1,250,000 | 62.5% | Yes |
| FuranAz-002 | 10 | 350,000 | 6.3% | No |
| FuranAz-003 | 10 | 1,600,000 | 84.4% | Yes |
| FuranAz-004 | 10 | 950,000 | 43.8% | No |
Table 2: Example screening data for four hypothetical compounds from a library based on the this compound scaffold.
Conclusion
This application note provides a comprehensive and robust HTS protocol for the identification of novel kinase inhibitors, using the this compound scaffold as a representative example. The described luminescence-based assay is sensitive, reproducible, and scalable for large compound libraries. By following this protocol, researchers can effectively screen for and identify promising hit compounds for further development in their drug discovery programs.
References
- 1. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.co.uk [promega.co.uk]
- 4. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 5. nuvisan.com [nuvisan.com]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. academic.oup.com [academic.oup.com]
Application Note: Large-Scale Synthesis of 3-((Furan-2-ylmethyl)sulfonyl)azetidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview and detailed protocols for the multi-step, large-scale synthesis of 3-((Furan-2-ylmethyl)sulfonyl)azetidine, a heterocyclic compound of interest in medicinal chemistry. The outlined synthetic strategy involves the preparation of key intermediates, including Furan-2-ylmethanethiol and N-Boc-3-iodoazetidine, followed by a nucleophilic substitution to form a thioether, subsequent oxidation to the target sulfone, and final deprotection. This application note includes considerations for process scale-up, safety, and optimization, along with detailed experimental procedures and data presented for clarity and reproducibility.
Overall Synthetic Strategy
The synthesis of this compound is proposed as a five-step sequence starting from commercially available precursors. The strategy employs a Boc-protecting group for the azetidine nitrogen to ensure regioselectivity during the coupling and oxidation steps.
Caption: Proposed 5-step synthetic route for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Furan-2-ylmethanethiol
This procedure details the formation of the key thiol intermediate from furfuryl alcohol.[1][2]
Reaction: Furfuryl Alcohol + Thiourea → S-Furfurylisothiouronium Salt → Furan-2-ylmethanethiol
Materials and Equipment:
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe
-
Heating mantle
-
Addition funnel
-
Furfuryl alcohol
-
Thiourea
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Deionized water
Protocol:
-
To a stirred solution of thiourea (1.2 equiv) in concentrated HCl (3.5 equiv), add furfuryl alcohol (1.0 equiv) dropwise, maintaining the temperature below 30°C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC/LCMS).
-
Add toluene to the reaction mixture and heat to 60°C.
-
In a separate vessel, prepare a solution of aqueous sodium hydroxide.
-
Slowly add the NaOH solution to the reaction mixture to hydrolyze the isothiouronium salt. The pH should be adjusted to >12.
-
Heat the biphasic mixture to 80-90°C and stir for 4-6 hours.
-
Cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Safety: The reaction involves corrosive acid and base. Furan-2-ylmethanethiol has a very strong, unpleasant odor and should be handled in a well-ventilated fume hood.
Step 2: Synthesis of N-Boc-3-iodoazetidine
This protocol describes the conversion of a hydroxyl group to an iodide, creating an electrophilic azetidine for the subsequent coupling step.[3]
Reaction: N-Boc-3-hydroxyazetidine + I₂ + PPh₃ → N-Boc-3-iodoazetidine
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, condenser, and nitrogen inlet
-
N-Boc-3-hydroxyazetidine
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Toluene or Acetonitrile
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution
Protocol:
-
Charge the reactor with N-Boc-3-hydroxyazetidine (1.0 equiv), imidazole (3.0 equiv), and triphenylphosphine (2.0 equiv) in toluene.
-
Stir the mixture to form a solution/slurry under a nitrogen atmosphere.
-
Add iodine (1.5 equiv) portion-wise, controlling the exotherm. The reaction mixture will turn dark brown.
-
Heat the reaction to 80-100°C and stir for 1-2 hours until the starting material is consumed.
-
Cool the mixture to room temperature and quench by adding it to a saturated aqueous sodium bicarbonate solution.
-
Add aqueous sodium thiosulfate solution until the dark iodine color disappears.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product is typically an oil and can be purified by column chromatography.
Safety: Iodine is corrosive and volatile. Triphenylphosphine is an irritant. The reaction can be exothermic upon addition of iodine.
Step 3: Synthesis of N-Boc-3-((furan-2-ylmethyl)thio)azetidine (Thioether Formation)
This key step involves a nucleophilic substitution to couple the thiol and azetidine fragments.
Reaction: Furan-2-ylmethanethiol + N-Boc-3-iodoazetidine + Base → N-Boc-3-((furan-2-ylmethyl)thio)azetidine
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring and nitrogen inlet
-
Furan-2-ylmethanethiol
-
N-Boc-3-iodoazetidine
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
Protocol:
-
To a stirred solution of Furan-2-ylmethanethiol (1.1 equiv) in DMF under a nitrogen atmosphere, add a base such as potassium carbonate (1.5 equiv) or sodium hydride (1.2 equiv, portion-wise at 0°C).
-
Stir the mixture for 30-60 minutes to form the thiolate anion.
-
Add a solution of N-Boc-3-iodoazetidine (1.0 equiv) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC/LCMS. Upon completion, quench the reaction by pouring it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude thioether by flash column chromatography.
Safety: DMF is a reproductive toxin. Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care.
Step 4: Synthesis of N-Boc-3-((furan-2-ylmethyl)sulfonyl)azetidine (Oxidation)
The thioether is oxidized to the corresponding sulfone. This is often a highly exothermic step that requires careful temperature control on a large scale.[2][4][5]
Reaction: N-Boc-3-((furan-2-ylmethyl)thio)azetidine + Oxidant → N-Boc-3-((furan-2-ylmethyl)sulfonyl)azetidine
Materials and Equipment:
-
Jacketed reactor with efficient cooling, overhead stirrer, and addition funnel
-
N-Boc-3-((furan-2-ylmethyl)thio)azetidine
-
Hydrogen Peroxide (H₂O₂, 30-35% solution)
-
Acetic Acid or meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM) or Ethyl Acetate
Protocol (using H₂O₂):
-
Dissolve the thioether intermediate (1.0 equiv) in acetic acid.
-
Cool the solution to 10-15°C.
-
Add 30% hydrogen peroxide (2.5-3.0 equiv) dropwise via an addition funnel, ensuring the internal temperature does not exceed 25°C.
-
After addition, allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor for the disappearance of the starting material and the sulfoxide intermediate.
-
Once complete, carefully quench the excess peroxide by the slow addition of an aqueous sodium sulfite or sodium thiosulfate solution.
-
Neutralize the acetic acid with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
The product may crystallize upon concentration or require purification by recrystallization or chromatography.
Safety: Hydrogen peroxide is a strong oxidizer. The reaction with thioethers is highly exothermic and can run away if the addition rate and cooling are not properly controlled. m-CPBA can be shock-sensitive.
Caption: Experimental workflow for the oxidation of the thioether intermediate to the sulfone.
Step 5: Synthesis of this compound (Deprotection)
The final step is the removal of the Boc protecting group to yield the free base or a salt form of the product.[6][7]
Reaction: N-Boc-3-((furan-2-ylmethyl)sulfonyl)azetidine + Acid → this compound
Materials and Equipment:
-
Glass reactor with stirrer
-
N-Boc-3-((furan-2-ylmethyl)sulfonyl)azetidine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in Dioxane)
-
Dichloromethane (DCM) or Dioxane
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Protocol:
-
Dissolve the protected sulfone (1.0 equiv) in DCM.
-
Add trifluoroacetic acid (5-10 equiv) dropwise at room temperature.
-
Stir the mixture for 1-4 hours until deprotection is complete (monitor by LCMS).
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
To isolate the free base, dissolve the residue in water, and basify with saturated sodium bicarbonate solution, then extract with an organic solvent.
-
To isolate the HCl salt, use 4M HCl in dioxane as the reagent and solvent. The product often precipitates and can be collected by filtration after trituration with diethyl ether.
-
Wash the isolated solid with diethyl ether and dry under vacuum.
Safety: Strong acids like TFA and HCl are highly corrosive. The reaction may evolve gas (isobutylene and CO₂). Ensure adequate ventilation.
Data Summary
The following tables summarize typical reaction parameters and expected outcomes based on analogous procedures reported in the literature. Yields are highly dependent on scale and purification method.
Table 1: Reagent Stoichiometry and Conditions
| Step | Key Reagent | Equiv. | Solvent | Temperature (°C) | Time (h) |
|---|---|---|---|---|---|
| 1. Thiol Formation | Thiourea | 1.2 | HCl (aq) / Toluene | 25 → 90 | 6 - 9 |
| 2. Iodination | Iodine | 1.5 | Toluene | 80 - 100 | 1 - 2 |
| 3. Thioether Formation | N-Boc-3-iodoazetidine | 1.0 | DMF | 25 | 12 - 24 |
| 4. Oxidation | H₂O₂ (30%) | 2.5 - 3.0 | Acetic Acid | 15 → 25 | 12 - 18 |
| 5. Deprotection | Trifluoroacetic Acid | 5 - 10 | DCM | 25 | 1 - 4 |
Table 2: Summary of Yields and Purity
| Step | Product | Typical Yield (%) | Typical Purity (%) | Purification Method |
|---|---|---|---|---|
| 1 | Furan-2-ylmethanethiol | 60 - 75 | >95 | Vacuum Distillation |
| 2 | N-Boc-3-iodoazetidine | 85 - 99 | >97 | Column Chromatography |
| 3 | Thioether Intermediate | 65 - 80 | >95 | Column Chromatography |
| 4 | Protected Sulfone | 70 - 90 | >98 | Recrystallization |
| 5 | Final Product (as salt) | 90 - 98 | >99 | Precipitation/Filtration |
Large-Scale Synthesis Considerations
-
Thermal Safety (Step 4): The oxidation of sulfides to sulfones is significantly exothermic.[5] On a large scale, robust process safety studies (e.g., using reaction calorimetry) are essential to understand the heat flow and design an adequate cooling capacity to prevent thermal runaway. Slow, controlled addition of the oxidant is critical.
-
Reagent Selection: For Step 3, using a milder base like K₂CO₃ is often preferable to NaH at scale due to safety and handling concerns. For Step 4, while m-CPBA is effective, H₂O₂ in acetic acid is often cheaper and generates less hazardous waste, making it more suitable for large-scale production.[2][3]
-
Workup and Isolation: At scale, extractions can lead to large solvent volumes and emulsion issues. For the final product, precipitation as a salt is highly advantageous as it often provides high purity material without the need for chromatography, which is costly and inefficient at large scales.
-
Odor Control (Step 1 & 3): Furan-2-ylmethanethiol is extremely odorous. Large-scale operations will require a closed system and appropriate off-gas scrubbing (e.g., with bleach or peroxide solutions) to manage the odor.
-
Material Handling: Handling large quantities of corrosive reagents (HCl, TFA, NaOH) and flammable solvents requires specialized equipment and adherence to strict safety protocols. The use of jacketed reactors and automated dosing systems is recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. future4200.com [future4200.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Crystallization of 3-((Furan-2-ylmethyl)sulfonyl)azetidine for X-ray Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for obtaining single crystals of 3-((Furan-2-ylmethyl)sulfonyl)azetidine suitable for X-ray diffraction analysis. The successful determination of the three-dimensional structure of this molecule is critical for understanding its structure-activity relationship (SAR) and for rational drug design. The protocols described herein cover common and effective crystallization techniques for small organic molecules, including slow evaporation, vapor diffusion, and solvent layering. A systematic approach to solvent screening and optimization of crystallization conditions is presented to maximize the probability of obtaining high-quality single crystals.
Introduction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[1][2] For drug development professionals, this information is invaluable for elucidating molecular conformation, identifying key intermolecular interactions, and guiding lead optimization efforts. This compound is a small molecule of interest, and obtaining its crystal structure is a key step in its characterization.
The primary challenge in X-ray crystallography is often the growth of high-quality single crystals of sufficient size and perfection.[3][4] The process of crystallization involves two main stages: nucleation, the initial formation of a small crystalline aggregate, and crystal growth, the subsequent ordered addition of molecules to the crystal lattice.[3] Controlling these two stages is essential for obtaining crystals suitable for diffraction experiments. This guide outlines several widely used crystallization techniques and provides a framework for systematically screening conditions to crystallize this compound.
General Principles of Small Molecule Crystallization
Successful crystallization of small molecules is influenced by several factors:
-
Purity of the Compound: The starting material should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. It is recommended to purify the compound by a suitable method such as chromatography or recrystallization prior to attempting crystallization for X-ray analysis.[5]
-
Solvent Selection: The choice of solvent is critical.[3][6] A suitable solvent should exhibit moderate solubility for the compound of interest.[5] Highly soluble compounds may be difficult to crystallize, while poorly soluble compounds may precipitate as an amorphous powder. A common strategy is to use a solvent system consisting of a "good" solvent in which the compound is readily soluble and an "anti-solvent" in which it is poorly soluble.[7][8]
-
Supersaturation: Crystal growth occurs from a supersaturated solution.[8] This is a metastable state where the concentration of the solute is higher than its equilibrium solubility. Supersaturation can be achieved by several methods, including slow evaporation of the solvent, cooling a saturated solution, or by the gradual addition of an anti-solvent.[8]
-
Minimizing Disturbances: Crystallization setups should be left undisturbed.[9][10] Vibrations or rapid temperature changes can lead to the formation of multiple small crystals or an amorphous precipitate instead of a few large, well-ordered crystals.
Recommended Crystallization Techniques and Protocols
Based on the structure of this compound, which contains polar (sulfonyl) and non-polar (furan) moieties, a range of solvents with varying polarities should be screened.
Slow Evaporation
This is often the simplest method to attempt.[3][11] A solution of the compound is prepared, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and eventual crystallization.
Protocol:
-
Dissolve 5-10 mg of this compound in a minimal amount of a suitable solvent (e.g., 0.5-1.0 mL) in a clean, small vial (a 1-dram vial or a small test tube is ideal).
-
Ensure the compound is fully dissolved. If necessary, gently warm the solution to aid dissolution. If any particulate matter remains, filter the solution through a small cotton plug or a syringe filter into a clean vial.
-
Cover the vial with a cap that is not airtight or with parafilm containing a few small pinholes to allow for slow evaporation.[12]
-
Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator at 4°C).
-
Monitor the vial periodically over several days to weeks for crystal growth. Avoid disturbing the vial.
Experimental Workflow for Slow Evaporation
Caption: Workflow for the Slow Evaporation Crystallization Technique.
Vapor Diffusion
This technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually decreasing its solubility and inducing crystallization.[7][13] It is a highly effective method for growing high-quality crystals and can be performed in either a "hanging drop" or "sitting drop" setup, though for small molecules, a vial-in-vial setup is common.
Protocol (Vial-in-Vial):
-
In a small, open inner vial (e.g., a 0.5-dram vial), dissolve 2-5 mg of this compound in a small volume (e.g., 100-200 µL) of a "good" solvent.
-
Place this inner vial inside a larger outer vial (e.g., a 4-dram vial or a small beaker) that contains a larger volume (e.g., 1-2 mL) of a volatile anti-solvent.
-
Seal the outer vial tightly to create a closed system.
-
The anti-solvent vapor will slowly diffuse into the inner vial, causing the compound to crystallize as its solubility decreases.
-
Place the setup in a stable, vibration-free environment and monitor for crystal growth over several days to weeks.
Experimental Workflow for Vapor Diffusion
Caption: Workflow for the Vapor Diffusion Crystallization Technique.
Solvent Layering (Liquid-Liquid Diffusion)
In this method, a solution of the compound is carefully layered with a miscible anti-solvent.[6] Crystallization occurs at the interface between the two solvents as they slowly mix.
Protocol:
-
Dissolve 5-10 mg of this compound in a minimal amount of a dense "good" solvent in a narrow container, such as an NMR tube or a thin test tube.
-
Carefully and slowly layer a less dense, miscible anti-solvent on top of the compound solution, taking care not to disturb the interface. A syringe or a pipette with the tip placed against the inner wall of the tube just above the solution surface should be used.
-
Seal the container and leave it in an undisturbed location.
-
Crystals will ideally form at the interface of the two solvents over a period of hours to days.
Experimental Workflow for Solvent Layering
Caption: Workflow for the Solvent Layering Crystallization Technique.
Summary of Experimental Conditions for Crystallization Screening
A systematic screening of various solvents and techniques is the most effective approach to finding suitable crystallization conditions. The following table provides a starting point for screening.
| Technique | Good Solvents (Solvent 1) | Anti-Solvents (Solvent 2) | Typical Concentration | Temperature |
| Slow Evaporation | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF) | N/A | 5-20 mg/mL | Room Temperature, 4°C |
| Vapor Diffusion | Acetone, Acetonitrile, Methanol, Dichloromethane, Toluene | Hexane, Heptane, Diethyl Ether, Pentane | 5-15 mg/mL | Room Temperature, 4°C |
| Solvent Layering | Dichloromethane, Toluene, Tetrahydrofuran (THF) | Hexane, Heptane, Pentane, Diethyl Ether | 10-25 mg/mL | Room Temperature |
Note: The choice of "good" and "anti-solvent" is based on the principle of miscibility and the relative solubility of the compound. The polarity of the solvents should be considered; a larger difference in polarity between the solvent and anti-solvent will lead to faster precipitation.
Troubleshooting and Optimization
-
No Crystals Form: The solution may be undersaturated. Try using a higher concentration of the compound or a solvent system where the compound is less soluble.
-
Amorphous Precipitate Forms: Precipitation is occurring too rapidly. Slow down the process by using a more tightly sealed container for slow evaporation, a less volatile anti-solvent for vapor diffusion, or by performing the experiment at a lower temperature.
-
Many Small Crystals Form: There are too many nucleation sites. Ensure all glassware is scrupulously clean. Try a lower level of supersaturation by using a more dilute solution.
-
Oiling Out: The compound is coming out of solution as a liquid phase instead of a solid. This can sometimes be addressed by using a different solvent system, a lower concentration, or a lower temperature.
By systematically applying the protocols and screening the conditions outlined in this document, researchers can significantly increase the likelihood of obtaining high-quality single crystals of this compound suitable for X-ray analysis, thereby facilitating its structural elucidation and advancing drug development efforts.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. rigaku.com [rigaku.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. How To [chem.rochester.edu]
- 6. unifr.ch [unifr.ch]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. tugraz.at [tugraz.at]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Slow Evaporation Method [people.chem.umass.edu]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Troubleshooting & Optimization
How to improve yield in azetidine synthesis reactions
Welcome to the Technical Support Center for Azetidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in azetidine synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization to form the azetidine ring is giving a low yield. What are the common causes?
A1: Low yields in intramolecular cyclizations for azetidine synthesis are often due to several factors:
-
Competing Ring Formation: The formation of a thermodynamically more stable five-membered pyrrolidine ring is a common side reaction, especially when using precursors like trans-3,4-epoxy amines.
-
Inefficient Leaving Group: The hydroxyl group in γ-amino alcohols is a poor leaving group. It requires activation (e.g., tosylation, mesylation, or use of Mitsunobu reagents) for efficient cyclization.
-
Steric Hindrance: Bulky substituents on the substrate can hinder the intramolecular nucleophilic attack required for ring closure.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A base that is too weak may not sufficiently deprotonate the amine, while a base that is too strong or hindered might promote elimination side reactions. The solvent can influence the solubility of the substrate and the reaction rate.
-
Ring Strain: The inherent strain of the four-membered azetidine ring makes its formation less favorable than larger rings.
Q2: I am observing the formation of a pyrrolidine byproduct. How can I favor the formation of the azetidine?
A2: To favor the 4-exo-tet cyclization that forms the azetidine ring over the 5-endo-tet cyclization that leads to pyrrolidine, consider the following:
-
Substrate Stereochemistry: The stereochemistry of the starting material can be crucial. For instance, in the Lewis acid-catalyzed aminolysis of 3,4-epoxy amines, cis-isomers have been shown to selectively yield azetidines, while trans-isomers can lead to pyrrolidines.[1][2]
-
Choice of Catalyst: The catalyst can significantly influence the regioselectivity of the ring-opening and subsequent cyclization. Lanthanide triflates, such as La(OTf)₃, have been demonstrated to promote the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to give azetidines in high yield.[1][2]
-
Reaction Conditions: Carefully optimizing the solvent and temperature can also influence the product ratio. For the La(OTf)₃-catalyzed reaction, 1,2-dichloroethane (DCE) at reflux was found to be optimal.[1][2]
Q3: What are the best practices for setting up a visible light-mediated aza Paternò-Büchi reaction for azetidine synthesis?
A3: For a successful visible light-mediated aza Paternò-Büchi reaction, consider these points:
-
Photocatalyst Selection: The choice of photocatalyst is critical for efficient energy transfer. Iridium-based photocatalysts are often effective.[3][4]
-
Solvent and Concentration: Acetonitrile is a commonly used solvent. The reaction concentration should be optimized, as overly concentrated solutions can sometimes lead to lower yields. A typical concentration is around 0.1 M.[3]
-
Degassing: It is important to sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) before irradiation to remove oxygen, which can quench the excited state of the photocatalyst.[3]
-
Light Source: Use a light source that emits at the absorption maximum of the photocatalyst, typically blue LEDs (around 427 nm).[3]
Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Cyclization of γ-Amino Alcohols
| Symptom | Possible Cause | Suggested Solution |
| Starting material is recovered | Incomplete activation of the hydroxyl group. | Ensure complete conversion of the alcohol to a good leaving group (e.g., tosylate, mesylate). Monitor the activation step by TLC or NMR. For Mitsunobu reactions, ensure the reagents are fresh and used in appropriate stoichiometry. |
| Weak base used for cyclization. | Use a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) to ensure complete deprotonation of the amine. | |
| Formation of oligomers/polymers | Intermolecular reaction is competing with intramolecular cyclization. | Perform the cyclization step at high dilution to favor the intramolecular pathway. |
| Formation of elimination byproducts | The base is too sterically hindered or the reaction temperature is too high. | Use a less hindered base. Optimize the reaction temperature; sometimes lower temperatures can suppress elimination. |
Issue 2: Low Yield in La(OTf)₃-Catalyzed Aminolysis of cis-3,4-Epoxy Amines
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient catalyst loading or reaction time. | Increase the catalyst loading slightly (e.g., from 5 mol% to 10 mol%). Ensure the reaction is monitored to completion by TLC or LC-MS. |
| Inappropriate solvent. | 1,2-dichloroethane (DCE) has been shown to be an effective solvent for this reaction at reflux. Solvents with significantly different boiling points may not be optimal.[1][2] | |
| Formation of byproducts | Presence of water in the reaction mixture. | Ensure all reagents and solvents are dry, as water can deactivate the Lewis acid catalyst. |
| Substrate degradation. | If the substrate contains acid-sensitive functional groups, consider running the reaction at a lower temperature for a longer duration, although this may impact the reaction rate. |
Quantitative Data Summary
Table 1: Optimization of La(OTf)₃-Catalyzed Azetidine Synthesis [1][2]
| Entry | Lewis Acid (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | La(OTf)₃ (5) | DCE | Reflux | 2.5 | 81 |
| 2 | La(OTf)₃ (5) | Benzene | Reflux | 2.5 | 65 |
| 3 | Sc(OTf)₃ (5) | DCE | Reflux | 2.5 | 75 |
| 4 | Yb(OTf)₃ (5) | DCE | Reflux | 2.5 | 68 |
| 5 | La(OTf)₃ (10) | DCE | Reflux | 2.5 | 82 |
| 6 | None | DCE | Reflux | 2.5 | 0 |
Table 2: Selected Examples of Visible Light-Mediated Aza Paternò-Büchi Reactions [3]
| Substrate | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) |
| Oxime with pendant styrene | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1) | Acetonitrile | 16-20 | 99 |
| Oxime with pendant diene | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1) | Acetonitrile | 16-20 | 85 |
| Oxime with unactivated alkene | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1) | Acetonitrile | 16-20 | 84 |
Experimental Protocols
Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[5]
This protocol describes the synthesis of an azetidine from a cis-3,4-epoxy amine using a lanthanum triflate catalyst.
Materials:
-
cis-3,4-epoxy amine (1 eq)
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%)
-
1,2-dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of the cis-3,4-epoxy amine (1 eq) in anhydrous 1,2-dichloroethane (to make a 0.2 M solution) at room temperature, add La(OTf)₃ (5 mol%).
-
Stir the mixture at reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion of the reaction, cool the mixture to 0 °C.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂ (3 times).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the corresponding azetidine.
Protocol 2: Visible Light-Mediated Intramolecular Aza Paternò-Büchi Reaction[3]
This protocol outlines the general procedure for the synthesis of a tricyclic azetidine from an isoxazoline precursor bearing a pendant alkene.
Materials:
-
Isoxazoline-alkene substrate (1 eq, e.g., 0.25 mmol)
-
Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1 mol%)
-
Acetonitrile, anhydrous
-
Inert gas (Argon or Nitrogen)
-
Blue LED lamps (e.g., 427 nm)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a reaction vessel, dissolve the isoxazoline-alkene substrate (1 eq) and the iridium photocatalyst (1 mol%) in anhydrous acetonitrile (to make a 0.1 M solution).
-
Sparge the solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Seal the reaction vessel and place it in a setup with blue LED lamps.
-
Irradiate the reaction mixture with the blue LEDs for 16-20 hours with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the functionalized azetidine.
Visualizations
Caption: Troubleshooting logic for low azetidine yield.
Caption: General workflow for intramolecular azetidine synthesis.
References
Technical Support Center: Sulfonylation of N-Heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the sulfonylation of N-heterocycles. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the sulfonylation of N-heterocycles?
A1: The most frequent challenges include achieving regioselectivity (C- vs. N-sulfonylation, and selective C-H sulfonylation), low yields, decomposition of starting materials or products, and difficult purification. The electron-deficient nature of some N-heterocycles (e.g., pyridine) and the nucleophilic nature of others (e.g., pyrrole, indole) dictate the specific challenges encountered.
Q2: How do I choose the appropriate sulfonylating agent?
A2: The choice of sulfonylating agent is critical and depends on the reactivity of the N-heterocycle and the desired outcome.
-
Sulfonyl chlorides (e.g., TsCl, MsCl) are highly reactive electrophiles suitable for nucleophilic N-heterocycles or for reactions where the heterocycle is activated. However, their high reactivity can sometimes lead to side reactions, and some heteroaromatic sulfonyl chlorides are unstable.[1]
-
Sulfonyl anhydrides (e.g., triflic anhydride, Tf₂O) are powerful activating agents for electron-deficient heterocycles like pyridine, enabling subsequent nucleophilic attack by sulfinate salts.[2][3]
-
Sulfinate salts (e.g., sodium p-toluenesulfinate) are excellent nucleophiles in reactions where the N-heterocycle is pre-activated. They are often used in combination with an activating agent like Tf₂O for the C-H sulfonylation of pyridines.[2][3]
-
Sulfonyl hydrazides can serve as sulfonyl radical precursors and are used in various oxidative sulfonylation reactions, particularly for indoles.[4]
Q3: What is the typical role of a base in N-sulfonylation reactions?
A3: A base is often crucial for a successful sulfonylation reaction. Its primary roles include:
-
Deprotonation: For N-sulfonylation of heterocycles with an N-H bond (e.g., indole, pyrrole, pyrazole), a base is required to deprotonate the nitrogen, forming a more nucleophilic anion.
-
Neutralizing Acid Byproducts: In reactions using sulfonyl chlorides, a base is necessary to neutralize the HCl generated, preventing potential side reactions or decomposition.
-
Controlling Regioselectivity: As demonstrated in the C4-selective sulfonylation of pyridine, the choice of base can significantly influence the position of functionalization.[2][5]
Troubleshooting Guides
Issue 1: Low or No Yield
Q: My sulfonylation reaction is giving a low yield or no product. What are the potential causes and how can I troubleshoot this?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Figure 1: A decision tree for troubleshooting low-yield sulfonylation reactions.
-
Reagent Stability: Sulfonyl chlorides can be sensitive to moisture and may degrade upon storage.[1] It is advisable to use freshly opened or purified sulfonyl chlorides. Similarly, ensure that any bases used are of high purity and that anhydrous solvents are genuinely dry.
-
Reaction Temperature: Some sulfonylation reactions require elevated temperatures to proceed at a reasonable rate, while others may suffer from decomposition at high temperatures. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if multiple side products are observed, reducing the temperature could improve selectivity and yield.
-
Base and Solvent Choice: The selection of base and solvent is critical. For N-H heterocyles, a sufficiently strong base is needed for deprotonation. For pyridine sulfonylation, the base can control regioselectivity. The solvent can also play a significant role in solubility and reaction rate. Screening a variety of bases and solvents is a common optimization strategy.
Issue 2: Poor Regioselectivity in Pyridine Sulfonylation
Q: I am attempting a C-H sulfonylation of pyridine, but I'm getting a mixture of C2 and C4 isomers. How can I improve the C4 selectivity?
A: Achieving C4 selectivity in pyridine sulfonylation is a known challenge. The outcome is highly dependent on the reaction conditions, particularly the choice of base and solvent.
Regioselectivity Control in Pyridine Sulfonylation
Figure 2: Influence of base and solvent on the regioselectivity of pyridine sulfonylation.
Recent studies have shown that a combination of N-methylpiperidine as the base and chloroform (CHCl₃) as the solvent dramatically improves C4 selectivity.[2][5] In contrast, using a base like DABCO in dichloromethane (CH₂Cl₂) often leads to a mixture of C2 and C4 isomers.[2]
Table 1: Effect of Base and Solvent on Pyridine Sulfonylation Regioselectivity [2]
| Entry | Base | Solvent | Yield (%) | C4:C2 Ratio |
| 1 | DABCO | CH₂Cl₂ | 75 | 70:30 |
| 2 | DABCO | CHCl₃ | 78 | 75:25 |
| 3 | N-Methylpiperidine | CH₂Cl₂ | 73 | 83:17 |
| 4 | N-Methylpiperidine | CHCl₃ | 81 | >95:5 |
| 5 | N-Methylpyrrolidine | CHCl₃ | 75 | 78:22 |
Reaction conditions: Pyridine, p-toluenesulfinate, triflic anhydride, base, and solvent.
To improve C4 selectivity, it is recommended to switch to the N-methylpiperidine/CHCl₃ system.
Issue 3: C-Sulfonylation vs. N-Sulfonylation in Indoles
Q: I am trying to achieve C3-sulfonylation of my indole, but I am observing significant N-sulfonylation. How can I favor C3-sulfonylation?
A: The regioselectivity of indole sulfonylation (C3 vs. N1) is influenced by the catalyst, solvent, and the nature of the indole substrate.
-
Catalyst Choice: Copper(I) iodide (CuI) has been shown to be a highly effective catalyst for promoting chemoselective C3-sulfonylation of indoles with aryl sulfonyl chlorides, even without N-H protection.[1][6] It is believed that CuI stabilizes an imine-enamine complex, favoring electrophilic attack at the C3 position.[1]
-
Reaction Conditions: Using a polar aprotic solvent like acetonitrile under reflux conditions with CuI catalysis generally provides good results for C3-sulfonylation.[1]
-
Protecting Groups: If C3-sulfonylation remains problematic, protection of the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) can be employed to definitively block N-sulfonylation. However, this adds extra steps to the synthesis. The CuI-catalyzed method often makes this unnecessary.[1]
Issue 4: Difficulty in Purification
Q: My N-sulfonylated heterocycle is difficult to purify. What strategies can I use?
A: N-sulfonylated heterocycles can be polar and may present challenges in purification.
-
Chromatography:
-
Normal Phase (Silica Gel): This is the most common method. For polar compounds, a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, may be necessary.[7] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help reduce tailing for basic heterocycles.[7]
-
Reverse Phase (C18): For very polar compounds that are difficult to purify on silica, reverse-phase chromatography using water/acetonitrile or water/methanol gradients is a good alternative. An acidic modifier like formic acid or TFA (0.1%) is often added to improve peak shape.[7]
-
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification, especially on a larger scale. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find suitable conditions.
-
Work-up Procedure: A thorough aqueous work-up can remove many impurities before chromatography. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove excess basic starting materials, while washing with a mild base (e.g., saturated NaHCO₃) can remove acidic byproducts.
General Work-up and Purification Workflow
Figure 3: A general workflow for the work-up and purification of N-sulfonylated heterocycles.
Experimental Protocols
Protocol 1: C4-Selective Sulfonylation of Pyridine
This protocol is adapted from the method developed by Friedrich and Manolikakes for the direct, C4-selective C-H sulfonylation of pyridine.[2]
Materials:
-
Pyridine
-
Sodium p-toluenesulfinate
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
N-Methylpiperidine (freshly distilled)
-
Chloroform (CHCl₃, anhydrous)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add pyridine (1.0 equiv.) and anhydrous CHCl₃.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triflic anhydride (1.2 equiv.) in anhydrous CHCl₃ dropwise over 10 minutes. Stir the resulting mixture at 0 °C for 20 minutes.
-
Add sodium p-toluenesulfinate (1.3 equiv.) in one portion, followed by the dropwise addition of N-methylpiperidine (3.2 equiv.).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the C4-sulfonylated pyridine.
Protocol 2: CuI-Catalyzed C3-Sulfonylation of Indole
This protocol is based on the method for the chemoselective sulfonylation of indoles using CuI.[1]
Materials:
-
Indole (or substituted indole)
-
Aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Copper(I) iodide (CuI)
-
Acetonitrile (CH₃CN, anhydrous)
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask, add the indole (1.0 equiv.), aryl sulfonyl chloride (1.1 equiv.), and CuI (5 mol%).
-
Add anhydrous acetonitrile to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C).
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 3-arylsulfonyl indole.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. teledynelabs.com [teledynelabs.com]
Technical Support Center: Purification Strategies for Polar Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying polar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My polar heterocyclic compound shows poor retention on a C18 reversed-phase column. What should I do?
A1: This is a common issue as highly polar compounds have weak interactions with non-polar stationary phases. Consider the following options:
-
Switch to a polar-embedded reversed-phase column: These columns have polar functional groups embedded in the alkyl chains, which enhances the retention of polar analytes.
-
Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column: HILIC is specifically designed for the separation of polar compounds. It utilizes a polar stationary phase (e.g., silica, diol, or zwitterionic) and a mobile phase with a high concentration of a less polar organic solvent like acetonitrile, with a small amount of aqueous solvent to facilitate partitioning.[1][2][3]
-
Employ ion-pairing agents: For ionizable heterocyclic compounds, adding an ion-pairing agent to the mobile phase can increase retention on a reversed-phase column.
Q2: I am observing significant peak tailing with my basic heterocyclic compound on a silica-based column. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds on silica columns is often caused by strong interactions between the basic analyte and acidic silanol groups on the silica surface.[4] To mitigate this:
-
Modify the mobile phase: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase to compete with the analyte for the active silanol sites.
-
Adjust the mobile phase pH: Increasing the pH of the mobile phase can deprotonate the silanol groups, reducing their interaction with the basic analyte. For basic compounds, operating at a pH of 7-8 can improve peak shape.[4]
-
Use an end-capped column: These columns have the residual silanol groups chemically bonded with a small organic group, which reduces the number of available sites for strong interactions.
-
Consider a different stationary phase: Polymeric or graphitized carbon-based columns can be good alternatives to silica for the separation of basic compounds.
Q3: Can I use normal-phase chromatography for my highly polar heterocyclic compound?
A3: Traditional normal-phase chromatography with non-polar solvents like hexane is generally not suitable for highly polar compounds due to very strong retention. However, a modified approach called "aqueous normal-phase" or HILIC can be very effective. This technique uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase consisting of a high percentage of an organic solvent like acetonitrile and a small percentage of water.[5][6]
Q4: My polar heterocyclic compound is degrading on the silica column. What are my options?
A4: If your compound is unstable on silica, you can try the following:
-
Use a less acidic stationary phase: Alumina or Florisil can be alternatives to silica gel.
-
Deactivate the silica gel: You can reduce the acidity of silica gel by treating it with a base like triethylamine before packing the column.
-
Switch to a different purification technique: Consider reversed-phase chromatography, HILIC, or recrystallization if your compound's stability on silica is a major concern.
Troubleshooting Guides
Chromatographic Issues and Solutions
| Problem | Possible Cause | Recommended Solution |
| Poor retention of polar heterocycles in Reversed-Phase Chromatography | Analyte is too polar for the non-polar stationary phase. | - Switch to a HILIC column. - Use a polar-embedded or polar-endcapped C18 column. - Add an ion-pairing reagent to the mobile phase for charged analytes.[2] - Increase the aqueous portion of the mobile phase. |
| Peak Tailing of Basic Heterocycles | Strong interaction between the basic analyte and acidic silanol groups on the silica surface.[4] | - Add a basic modifier (e.g., 0.1% triethylamine or ammonia) to the mobile phase.[4] - Use a mobile phase with a higher pH (e.g., pH 7-8) to deprotonate silanols.[4] - Use a base-deactivated or end-capped column. - Consider a non-silica-based column (e.g., polymer or porous graphitic carbon). |
| Compound Not Eluting from Normal-Phase Silica Column | The compound is too polar and is irreversibly adsorbed onto the stationary phase. | - Increase the polarity of the eluent significantly (e.g., use a higher percentage of methanol in dichloromethane, or add a small amount of acetic acid or ammonia). - Switch to HILIC or reversed-phase chromatography. |
| Poor Peak Shape in HILIC (Broadening or Splitting) | - Injection solvent mismatch: The sample is dissolved in a solvent much stronger (more aqueous) than the mobile phase. - Column not equilibrated: The aqueous layer on the stationary phase is not properly formed. | - Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high organic content).[7] - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before injection. |
| Irreproducible Retention Times in HILIC | - Insufficient column equilibration: The water layer on the stationary phase is not consistently re-established between runs. - Mobile phase composition: Small variations in the water content of the mobile phase can significantly affect retention. - Temperature fluctuations. | - Use a longer equilibration time between injections. - Prepare mobile phases accurately and consistently. Consider pre-mixing the mobile phase. - Use a column thermostat to maintain a constant temperature. |
Data Presentation: Comparison of Purification Strategies
The following tables summarize quantitative data for the purification of representative polar heterocyclic compounds.
Table 1: Retention Data for Purines and Pyrimidines on Different Stationary Phases
| Compound | Stationary Phase | Mobile Phase | Retention Time (min) | Retention Factor (k') | Reference |
| Adenine | Shodex Asahi Pak GS-320HQ | 150 mmol/L Sodium Phosphate Buffer | 19.9 | - | [8] |
| Guanine | Shodex Asahi Pak GS-320HQ | 150 mmol/L Sodium Phosphate Buffer | 25.0 | - | [8] |
| Hypoxanthine | Shodex Asahi Pak GS-320HQ | 150 mmol/L Sodium Phosphate Buffer | 29.3 | - | [8] |
| Xanthine | Shodex Asahi Pak GS-320HQ | 150 mmol/L Sodium Phosphate Buffer | 43.0 | - | [8] |
| Cytosine | Bare Silica (HILIC) | Acetonitrile/Ammonium Formate Buffer | - | High | [9] |
| Uridine | TSKgel Amide-80 (HILIC) | Acetonitrile/Ammonium Acetate Buffer | - | Dominated by Partitioning | [10] |
| 3-Methylxanthine | TSKgel Amide-80 (HILIC) | Acetonitrile/Ammonium Acetate Buffer | - | Partitioning & Adsorption | [10] |
Note: Retention factor (k') data is often more informative than retention time alone but is not always reported in the literature.
Table 2: Recovery of Nitrogen-Containing Heterocycles using Mixed-Mode Liquid Chromatography
| Compound | Recovery in River Water (%) |
| Imidazole | > 90% |
| Pyridine | > 90% |
| Piperidine | > 90% |
| Pyridazine | ~30% |
Data from a study using a mixed-mode column with reversed-phase, ion-exchange, and HILIC characteristics.[11]
Experimental Protocols
Protocol 1: HILIC for the Purification of Polar Heterocyclic Compounds
-
Column Selection: Choose a HILIC stationary phase based on the analyte's properties. Common choices include bare silica, zwitterionic (e.g., ZIC-HILIC), amide, or diol columns.
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): Prepare an aqueous buffer (e.g., 10-20 mM ammonium formate or ammonium acetate) and adjust the pH.
-
Solvent B (Organic): Use HPLC-grade acetonitrile.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (typically 80-95% acetonitrile) for at least 15-30 minutes at a stable flow rate to ensure the formation of a stable water layer on the stationary phase.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent with a higher organic content. Avoid dissolving the sample in purely aqueous solutions, as this can lead to poor peak shape.
-
Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) and gradually increase the percentage of the aqueous mobile phase to elute the polar compounds. A typical gradient might be from 95% to 50% acetonitrile over 15-20 minutes.
-
Detection: Use a suitable detector, such as UV-Vis or Mass Spectrometry (MS). HILIC mobile phases are generally compatible with MS.
-
Re-equilibration: After each run, re-equilibrate the column with the initial mobile phase conditions for a sufficient time (e.g., 5-10 column volumes) to ensure reproducible results.
Protocol 2: Recrystallization for the Purification of Solid Polar Heterocyclic Compounds
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature or below. Test small amounts of your compound in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, or mixtures) to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the compound completely. If the compound does not fully dissolve, add small portions of hot solvent until it does.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.
Visualizations
Experimental Workflow for Method Selection
References
- 1. lcms.cz [lcms.cz]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages | Semantic Scholar [semanticscholar.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Palladium-Catalyzed Azetidine Functionalization
Welcome to the technical support center for the optimization of palladium-catalyzed azetidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to these complex but powerful synthetic methodologies.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed functionalization of azetidines. The following table summarizes potential problems, their likely causes, and recommended solutions based on published data.
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Data/Citations |
| Low to No Product Yield | 1. Inactive catalyst | • Ensure the use of a fresh palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).• Consider a pre-catalyst or activation step if using a Pd(II) source for a Pd(0)-catalyzed cycle. | General knowledge in palladium catalysis.[1] |
| 2. Inappropriate ligand | • For C-N cross-coupling, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective.[2]• For C-H functionalization, specific directing groups and ligands like chiral phosphoric acids may be necessary.[3] | Ligand choice is crucial for reaction efficiency.[2][3] | |
| 3. Unsuitable reaction conditions | • Optimize solvent, base, and temperature. For instance, Suzuki-Miyaura couplings can be sensitive to the base/solvent combination.[4]• In some cases, catalyst loading may need to be increased, although decreasing it is the goal of optimization.[2] | Reaction conditions significantly impact outcomes.[4] | |
| Formation of Undesired Side Products | 1. Acetoxylated byproduct in C(sp³)-H activation | • This can occur when using PhI(OAc)₂ as an oxidant.[5]• Addition of acetic acid (e.g., 10 equivalents) can suppress the formation of the acetoxylated product.[5][6] | Acetic acid addition improved yield by suppressing acetoxylation.[5][6] |
| 2. Azetidine byproduct in C(sp³)-H arylation | • This is observed with electron-deficient aryl iodides.[7][8]• Using iodoarenes with electron-donating groups can favor the desired arylation product.[7][8] | The electronic nature of the aryl halide influences the reaction pathway.[7][8] | |
| 3. Ring-opening of the azetidine | • While often desired, unintentional ring-opening can be a side reaction, especially under harsh conditions.[2][9]• Ensure reaction conditions are mild enough to preserve the azetidine ring if N-functionalization is the goal.[2][9] | N-arylation of azetidines can be achieved without ring cleavage under optimized conditions.[2][9] | |
| 4. Isomer formation | • In reactions involving unsymmetrical azetidines or aziridines, regioselectivity can be an issue.[10][11]• The choice of catalyst system (e.g., Pd/NHC vs. Pd/PR₃) can switch the regioselectivity of ring-opening.[10] | Catalyst selection can control regioselectivity.[10] | |
| Poor Diastereoselectivity or Enantioselectivity | 1. Achiral reaction conditions | • For enantioselective transformations, the use of chiral ligands is necessary.[3]• Chiral phosphoric acids have been shown to be effective ligands for the enantioselective C-H arylation of amines.[3] | Chiral ligands are key for asymmetric synthesis.[3] |
| 2. Ineffective chiral ligand | • Screen a variety of chiral ligands to find the optimal one for the specific substrate and reaction. | Ligand screening is a standard optimization procedure. |
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed N-arylation of azetidine is not working. What are the most critical parameters to check?
A1: The most critical parameters for a successful N-arylation of azetidine are the choice of catalyst, ligand, and base. Studies have shown that a combination of a palladium source (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., a bulky biarylphosphine) and a base (e.g., NaOtBu or K₃PO₄) is often effective. Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. Ring cleavage is a potential side reaction, so using milder conditions can be beneficial.[2][9]
Q2: I am observing a significant amount of an acetoxylated byproduct in my C(sp³)-H functionalization of an azetidine-containing substrate. How can I minimize this?
A2: The formation of an acetoxylated byproduct is a known issue when using hypervalent iodine reagents like PhI(OAc)₂ as the oxidant in palladium-catalyzed C-H activation.[5] A common and effective strategy to suppress this side reaction is to add an excess of acetic acid to the reaction mixture.[5][6] The acetic acid is thought to modulate the palladium catalyst's reactivity and favor the desired C-N or C-C bond formation over C-O bond formation.
Q3: How can I control the regioselectivity in the ring-opening of a substituted aziridine or azetidine?
A3: The regioselectivity of the ring-opening of strained heterocycles like aziridines can be controlled by the choice of the palladium catalyst and ligand system. For example, in the ring-opening of 2-substituted aziridines, Pd/NHC (N-heterocyclic carbene) catalysts can favor C2-selective ring-opening, while Pd/PR₃ (phosphine) systems can lead to C3-selectivity.[10] Computational studies suggest that the interactions between the catalyst and the substrate play a crucial role in determining the regioselectivity.[10]
Q4: What is the general mechanism for palladium-catalyzed C(sp³)-H amination to form azetidines?
A4: The synthesis of azetidines via intramolecular Pd(II)-catalyzed γ-C(sp³)–H amination generally proceeds through a Pd(II)/Pd(IV) catalytic cycle.[12] The key steps involve:
-
Coordination of a directing group on the substrate to the Pd(II) center.
-
C-H activation to form a palladacycle intermediate.
-
Oxidation of the Pd(II) center to Pd(IV) by an external oxidant (e.g., benziodoxole tosylate).
-
Reductive elimination from the Pd(IV) intermediate to form the C-N bond and the azetidine ring, regenerating the Pd(II) catalyst.[12]
Experimental Protocols
General Procedure for Palladium-Catalyzed Intramolecular C(sp³)-H Amination for Azetidine Synthesis
This protocol is based on the work by Gaunt and co-workers for the synthesis of functionalized azetidines.[12]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Substrate with a suitable directing group (e.g., picolinamide) and a γ-C(sp³)-H bond
-
Oxidant (e.g., benziodoxole tosylate or PhI(OAc)₂)
-
Additive (e.g., AgOAc)
-
Anhydrous solvent (e.g., toluene or 1,2-dichloroethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the substrate (1.0 equiv.), Pd(OAc)₂ (e.g., 5 mol%), and the additive (e.g., AgOAc, 2.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the oxidant (e.g., benziodoxole tosylate, 1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired azetidine.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in palladium-catalyzed azetidine functionalization.
General Catalytic Cycle for Pd-Catalyzed C-H Functionalization
Caption: A simplified representation of the Pd(II)/Pd(IV) catalytic cycle for C-H functionalization leading to azetidine derivatives.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Palladium-catalyzed N-arylation reactions with aziridine and azetidine | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 3-((Furan-2-ylmethyl)sulfonyl)azetidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-((Furan-2-ylmethyl)sulfonyl)azetidine. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the furan-2-ylmethylsulfonyl chloride intermediate from furan-2-ylmethanethiol is showing multiple spots on TLC, and the yield is low. What are the likely side products?
A1: The oxidation of furan-2-ylmethanethiol to the corresponding sulfonyl chloride is a critical step where side products can readily form. The most common issues arise from incomplete oxidation or degradation of the starting material.
Common Side Products:
-
Furan-2-ylmethanesulfinyl chloride: Results from incomplete oxidation.
-
Bis(furan-2-ylmethyl) disulfide: Forms from the coupling of two thiol molecules.
-
Furan-2-ylmethanesulfonic acid: Can be formed by the hydrolysis of the sulfonyl chloride if water is present.
-
Degradation of the furan ring: The furan ring is susceptible to oxidation, which can lead to ring-opened products like cis-2-butene-1,4-dial derivatives.[1]
Troubleshooting Tips:
-
Choice of Oxidant: Use a controlled oxidizing agent. For example, a two-step procedure involving conversion to the thiol to a thioacetate followed by oxidative chlorination can offer better control.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride.
-
Temperature Control: Maintain low temperatures during the oxidation to minimize furan ring degradation.
Q2: During the final step of coupling the sulfonyl chloride with azetidine, I am observing the formation of a significant amount of a polar, water-soluble byproduct. What could this be?
A2: A common issue in the sulfonylation of amines is the hydrolysis of the sulfonyl chloride. If your reaction conditions are not strictly anhydrous, the sulfonyl chloride can react with water to form the corresponding sulfonic acid, which is highly polar.
Another possibility is the ring-opening of the azetidine. Azetidines are strained four-membered rings and can undergo nucleophilic ring-opening, especially in the presence of acid or base.
Potential Side Products:
| Side Product | Formation Mechanism | Characterization Notes |
| Furan-2-ylmethanesulfonic acid | Hydrolysis of furan-2-ylmethylsulfonyl chloride. | Highly polar, water-soluble, acidic. |
| Azetidine ring-opened products | Nucleophilic attack on the azetidine ring. | The specific product will depend on the nucleophile present. |
| Dimerized sulfonyl chloride | Self-condensation of the sulfonyl chloride. | Higher molecular weight impurity. |
Troubleshooting Tips:
-
Moisture Control: Use freshly distilled, anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Base Selection: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl produced during the reaction. This minimizes the risk of the base acting as a nucleophile for ring-opening.
-
Order of Addition: Add the sulfonyl chloride solution slowly to a solution of azetidine and the base at a low temperature to control the reaction exotherm and minimize side reactions.
Experimental Protocols
Protocol 1: Synthesis of Furan-2-ylmethylsulfonyl Chloride
This protocol describes a general method for the oxidation of furan-2-ylmethanethiol to the corresponding sulfonyl chloride.
Materials:
-
Furan-2-ylmethanethiol
-
Acetic anhydride
-
Chlorine gas
-
Dichloromethane (anhydrous)
-
Ice bath
Procedure:
-
To a solution of furan-2-ylmethanethiol in anhydrous dichloromethane at 0 °C, add acetic anhydride dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Bubble chlorine gas through the solution while maintaining the temperature at 0-5 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Purge the reaction mixture with nitrogen to remove excess chlorine.
-
The resulting solution of furan-2-ylmethylsulfonyl chloride is typically used immediately in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol outlines the coupling of furan-2-ylmethylsulfonyl chloride with azetidine.
Materials:
-
Azetidine
-
Triethylamine (anhydrous)
-
Dichloromethane (anhydrous)
-
Solution of furan-2-ylmethylsulfonyl chloride from Protocol 1
-
Ice bath
Procedure:
-
In a separate flask, dissolve azetidine and triethylamine in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add the solution of furan-2-ylmethylsulfonyl chloride from Protocol 1 to the azetidine solution dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Enhancing the stability of 3-((Furan-2-ylmethyl)sulfonyl)azetidine for assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability of 3-((Furan-2-ylmethyl)sulfonyl)azetidine for various assays. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in assays.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Assay Results or Loss of Compound Activity | Degradation of the Furan Ring: Furan rings can be susceptible to oxidation, potentially mediated by components in the assay medium or exposure to light and air.[1] This can lead to the formation of reactive metabolites. | - Prepare fresh stock solutions of the compound before each experiment. - Minimize exposure of the compound and its solutions to light by using amber vials and covering plates. - Consider de-gassing solvents to remove dissolved oxygen. - If using cell-based assays with metabolically active systems (e.g., liver microsomes), be aware of potential cytochrome P450-mediated oxidation of the furan moiety.[1] |
| Instability of the Azetidine Ring or Sulfonyl Group: The strained azetidine ring, combined with the electron-withdrawing sulfonyl group, may be susceptible to nucleophilic attack or hydrolysis under certain pH or temperature conditions. | - Evaluate the stability of the compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation (e.g., by HPLC). - Maintain a stable pH for the assay medium, avoiding strongly acidic or basic conditions. - Avoid prolonged incubation at elevated temperatures unless required by the assay protocol. | |
| Compound Precipitation: The solubility of the compound may be limited in aqueous assay buffers, leading to precipitation and an inaccurate effective concentration.[2] | - Determine the solubility of the compound in the assay buffer. - Use a co-solvent such as DMSO to prepare a concentrated stock solution, and ensure the final concentration of the co-solvent in the assay is low and does not affect the assay performance.[2] - Visually inspect solutions for any signs of precipitation before use. | |
| High Background Signal or False Positives | Assay Interference: The compound may interfere with the assay technology itself, for example, by autofluorescence or by reacting with assay components.[3][4] | - Run control experiments with the compound in the absence of the biological target to assess for assay interference. - If using fluorescence-based assays, measure the intrinsic fluorescence of the compound at the excitation and emission wavelengths of the assay. - Consider using alternative assay formats with different detection methods to confirm initial findings. |
| Reactive Impurities: Impurities in the compound batch could be responsible for the observed activity or instability. | - Verify the purity of the compound using analytical methods such as LC-MS or NMR.[2] - If possible, obtain a fresh batch of the compound from a reputable supplier. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many small molecules.[2] However, it is crucial to ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts. Always check the compound's solubility in other organic solvents like ethanol if DMSO is incompatible with your assay.
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed, amber vials to protect from light. Avoid repeated freeze-thaw cycles, which can lead to compound degradation. Aliquoting the stock solution into smaller, single-use volumes is a good practice.[2]
Q3: My cell-based assay results are not reproducible. Could the compound be degrading in the culture medium?
A3: Yes, this is a possibility. The furan moiety can be metabolized by cellular enzymes, such as cytochrome P450s, which are present in many cell types.[1] Additionally, components in the cell culture medium could potentially contribute to the degradation of the compound over the course of a long incubation period. It is advisable to perform a time-course stability study of the compound in the specific cell culture medium used in your assay.
Q4: Are there any known liabilities of the furan ring in assays?
A4: Furan-containing compounds can be susceptible to metabolic activation, leading to the formation of reactive metabolites that can covalently bind to proteins.[1] This can sometimes result in non-specific activity or toxicity in cell-based assays. It is important to be aware of this potential and to design experiments to rule out non-specific effects.
Experimental Protocols
Protocol 1: Assessing Compound Stability in Assay Buffer
-
Objective: To determine the stability of this compound in a specific assay buffer over time.
-
Materials:
-
This compound
-
Assay buffer
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a suitable column (e.g., C18)
-
-
Methodology:
-
Prepare a solution of the compound in the assay buffer at the final assay concentration.
-
Incubate the solution under the same conditions as the actual assay (e.g., temperature, light exposure).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by HPLC to determine the peak area of the parent compound.
-
Compare the peak area at each time point to the peak area at time 0 to calculate the percentage of compound remaining.
-
Visualizations
Caption: Workflow for assessing compound stability.
Caption: Logic diagram for troubleshooting inconsistent assay results.
Caption: A hypothetical signaling pathway.
References
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemdiv.com [chemdiv.com]
- 4. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for 3-((Furan-2-ylmethyl)sulfonyl)azetidine
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility challenges with 3-((Furan-2-ylmethyl)sulfonyl)azetidine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
There is currently no publicly available experimental solubility data for this compound. However, based on its chemical structure, which includes a sulfonyl group, a furan ring, and an azetidine ring, it is predicted to have low aqueous solubility. The presence of the azetidine ring, a weakly basic moiety, suggests that its solubility may be pH-dependent.
Q2: My compound is not dissolving in my aqueous buffer. What are the immediate first steps?
If you observe poor solubility, begin with the following:
-
Visual Inspection: Ensure no foreign particles are present.
-
Mechanical Agitation: Vortex or sonicate the sample for several minutes.
-
Gentle Heating: Warm the solution (e.g., to 37°C), but monitor for any signs of compound degradation.
-
pH Check: Verify the pH of your buffer, as minor deviations can significantly impact the solubility of ionizable compounds.
Q3: What is the difference between kinetic and thermodynamic solubility?
Kinetic and thermodynamic solubility are two distinct measurements crucial for drug discovery.[1][2]
-
Kinetic Solubility: This is typically measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing the concentration at which it precipitates.[2][3][4] This method is fast, high-throughput, and reflects the solubility of a compound under conditions often used in biological assays.[4]
-
Thermodynamic (or Equilibrium) Solubility: This is the true solubility of a compound at equilibrium. It is determined by adding an excess amount of the solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours) before measuring the concentration of the dissolved material.[3][4] This value is critical for formulation and development.[2]
Troubleshooting Guide
Q4: My compound dissolves in DMSO, but immediately precipitates when I add it to my aqueous buffer. What is happening?
This indicates that you have exceeded the compound's kinetic solubility in the final buffer system. The DMSO keeps the compound in a supersaturated state temporarily, but it quickly crashes out.
-
Solution:
-
Decrease the final concentration of the compound in the aqueous buffer.
-
Reduce the percentage of DMSO in the final solution (typically ≤1%).
-
Explore the solubility enhancement techniques detailed below, such as pH adjustment or the use of cosolvents.
-
Q5: I have tried adjusting the pH of my buffer, but the solubility of this compound has not improved. Why?
This could be due to several factors:
-
The pKa of the azetidine nitrogen may be very low, requiring a significantly lower pH than tested to achieve protonation and solubilization.
-
The overall molecule may be too lipophilic for the solubility increase from ionization to be substantial.
-
The compound may exist as a zwitterion at certain pH ranges, which can sometimes exhibit lower solubility.
-
Next Steps: If pH modification is ineffective, the next logical step is to investigate cosolvent systems or more advanced techniques like cyclodextrin complexation.
Q6: After adding my compound to the buffer, I see an oily film or droplets instead of a clear solution or a solid precipitate. What does this mean?
This phenomenon is known as "oiling out." It occurs when the compound separates from the aqueous phase as a liquid or amorphous oil rather than a crystalline solid. This can make accurate concentration measurement difficult.
-
Solution: This often happens with lipophilic compounds that have a low melting point. Techniques that create amorphous solid dispersions can be particularly effective in preventing this and improving dissolution.[5][6]
Solubility Enhancement Strategies & Protocols
pH-Dependent Solubility Profiling
The basic nitrogen in the azetidine ring can be protonated in acidic conditions, which should increase the compound's aqueous solubility. A systematic pH-solubility profile is essential to determine the optimal pH for dissolution.[7]
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., in 1.0 pH unit increments).
-
Add an excess amount of solid this compound to a known volume of each buffer.
-
Shake or agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Plot the solubility (in µg/mL or µM) against the pH.
Data Presentation: pH vs. Solubility
| pH of Buffer | Measured Solubility (µg/mL) |
|---|---|
| 2.0 | |
| 3.0 | |
| 4.0 | |
| 5.0 | |
| 6.0 | |
| 7.0 |
| 8.0 | |
Cosolvent System Screening
Cosolvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[8][9] Common pharmaceutical cosolvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[8][9]
Experimental Protocol: Cosolvent Screening
-
Prepare stock solutions of various cosolvents (e.g., Ethanol, PG, PEG 400, DMSO) in your primary aqueous buffer at different concentrations (e.g., 5%, 10%, 20% v/v).
-
Add an excess amount of solid this compound to each cosolvent-buffer mixture.
-
Equilibrate the samples by shaking for 24 hours at a constant temperature.
-
Filter the samples and quantify the concentration of the dissolved compound in the filtrate via HPLC-UV.
Data Presentation: Cosolvent Effect on Solubility
| Cosolvent | Concentration (% v/v) | Measured Solubility (µg/mL) |
|---|---|---|
| Ethanol | 5 | |
| Ethanol | 10 | |
| Ethanol | 20 | |
| Propylene Glycol | 5 | |
| Propylene Glycol | 10 | |
| Propylene Glycol | 20 | |
| PEG 400 | 5 | |
| PEG 400 | 10 |
| PEG 400 | 20 | |
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like the furan-containing part of your compound, forming a water-soluble inclusion complex that enhances solubility and dissolution.[10][11][12]
Experimental Protocol: Co-evaporation Method for Complex Formation
-
Dissolve this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
Dissolve a molar equivalent (e.g., 1:1 ratio) of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) in water.
-
Add the drug solution to the cyclodextrin solution while stirring.
-
Continue stirring for 24 hours.
-
Evaporate the solvent under reduced pressure to obtain a solid powder.[10]
-
Determine the solubility of the resulting complex in aqueous buffer using the thermodynamic solubility protocol.
Data Presentation: Cyclodextrin Complexation Efficiency
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Solubility of Complex (µg/mL) | Solubility Enhancement Factor |
|---|---|---|---|
| β-Cyclodextrin | 1:1 | ||
| HP-β-Cyclodextrin | 1:1 |
| Sulfobutyl Ether-β-CD | 1:1 | | |
Solid Dispersion
Solid dispersion is a technique used to improve the dissolution rate and solubility of poorly water-soluble crystalline drugs by dispersing them in an amorphous, hydrophilic carrier.[5][6][13] This converts the drug into a higher-energy amorphous state, which requires less energy to dissolve.[5][13]
Experimental Protocol: Solvent Evaporation for Solid Dispersion
-
Select a hydrophilic carrier polymer (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000).
-
Dissolve both the this compound and the carrier in a common volatile solvent (e.g., ethanol or methanol) at various ratios (e.g., 1:1, 1:5, 1:10 drug:carrier by weight).
-
Evaporate the solvent using a rotary evaporator to form a thin film.
-
Dry the film under vacuum to remove any residual solvent, then pulverize the resulting solid.
-
Assess the dissolution rate of the solid dispersion powder compared to the pure crystalline compound.
Data Presentation: Solid Dispersion Dissolution Profile
| Carrier | Drug:Carrier Ratio (w/w) | % Dissolved at 15 min | % Dissolved at 60 min |
|---|---|---|---|
| Pure Compound | N/A | ||
| PVP K30 | 1:1 | ||
| PVP K30 | 1:5 | ||
| PEG 6000 | 1:1 |
| PEG 6000 | 1:5 | | |
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Experimental workflow for solid dispersion preparation.
Caption: Mechanism of cyclodextrin inclusion complexation.
References
- 1. researchgate.net [researchgate.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. enamine.net [enamine.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japer.in [japer.in]
- 7. fda.gov [fda.gov]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. humapub.com [humapub.com]
- 11. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. ijpsr.com [ijpsr.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Troubleshooting low cell permeability of azetidine-based compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low cell permeability of azetidine-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my azetidine-based compounds exhibit low cell permeability?
Low cell permeability in azetidine-based compounds often stems from a combination of their inherent structural properties and other physicochemical factors. The azetidine ring, being a small, saturated nitrogen heterocycle, can increase the fraction of sp³ carbons, which is desirable for escaping flatland in medicinal chemistry.[1] However, its polarity and rigidity can present challenges.[1][2]
Key factors contributing to low permeability include:
-
High Polarity & Low Lipophilicity: The nitrogen atom in the azetidine ring is a hydrogen bond acceptor and contributes to the overall polarity of the molecule. Compounds with low lipophilicity (low LogP/LogD) struggle to partition into the lipophilic cell membrane.
-
Hydrogen Bonding: The presence of numerous hydrogen bond donors (HBDs) and acceptors increases the energy required to desolvate the compound for it to enter the cell membrane.[3] Masking these polar groups is a key strategy to improve permeability.[4][5]
-
Molecular Size and Rigidity: While the rigidity of the azetidine scaffold can be beneficial for binding to a target, it can also limit the conformational flexibility needed to adopt a membrane-permeable state.[2]
-
Active Efflux: Many compounds are actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), preventing them from reaching their intracellular target.[6][7]
A workflow for assessing the root cause of low permeability is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Azetidines - Enamine [enamine.net]
- 3. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Multidrug efflux pumps and their role in antibiotic and antiseptic resistance: a pharmacodynamic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing epimerization during functionalization of azetidine rings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine rings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize epimerization during the functionalization of these valuable scaffolds.
Troubleshooting Guide: Minimizing Epimerization
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions to maintain stereochemical integrity.
Question 1: I am observing significant epimerization at the C-2 position of my N-protected azetidine after deprotonation and electrophilic quench. What are the likely causes and how can I mitigate this?
Potential Causes:
-
Base Strength and Steric Hindrance: The choice of base is critical. Strong, sterically hindered bases are generally preferred for clean deprotonation without side reactions. However, if the base is too strong or not sufficiently hindered, it can lead to an equilibrium between the desired lithiated species and the starting material, allowing for proton exchange and subsequent epimerization.
-
Temperature: The stability of the lithiated intermediate is highly temperature-dependent. Higher temperatures can lead to decomposition or equilibration of the stereocenter.
-
Solvent: The coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium intermediate, thereby affecting its configurational stability.
-
N-Protecting Group: The nature of the nitrogen protecting group can significantly influence the acidity of the α-protons and the stability of the resulting anion.
Solutions:
-
Optimize the Base:
-
Consider using s-BuLi in the presence of a coordinating agent like TMEDA, which can facilitate clean deprotonation at low temperatures.
-
For substrates prone to epimerization, a switch to a different base system may be necessary.
-
-
Strict Temperature Control:
-
Perform the deprotonation and electrophilic quench at low temperatures, typically -78 °C, to ensure the kinetic product is favored and the lithiated intermediate remains configurationally stable.
-
-
Solvent Selection:
-
Ethereal solvents like THF are commonly used. However, the effect of different coordinating and non-coordinating solvents on the stereochemical outcome should be evaluated for your specific substrate.
-
-
Protecting Group Strategy:
-
Electron-withdrawing protecting groups can increase the acidity of the α-protons, potentially leading to easier epimerization. Consider using protecting groups that offer a good balance of activation and stability of the stereocenter. N-Boc and N-benzyl groups are common choices, with N-benzyl sometimes offering better resistance to epimerization.[1]
-
Question 2: My azetidine product is epimerizing during purification by column chromatography. How can I prevent this?
Potential Causes:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause epimerization of sensitive compounds.
-
Solvent System: The polarity of the solvent system used for chromatography can also play a role.
-
Extended Exposure Time: Prolonged contact with the stationary phase increases the risk of on-column reactions.
Solutions:
-
Neutralize Silica Gel:
-
Use silica gel that has been pre-treated with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.
-
-
Alternative Stationary Phases:
-
Consider using alternative stationary phases like alumina (basic or neutral) or florisil.
-
-
Optimize Chromatography Conditions:
-
Use a solvent system that provides good separation with a faster elution time to minimize contact with the stationary phase.
-
Flash chromatography is generally preferred over gravity chromatography.
-
-
Non-Chromatographic Purification:
-
If possible, explore other purification methods such as crystallization or distillation.
-
Question 3: I am performing a ring-opening reaction of a chiral 1-azabicyclobutane with a nucleophile and observing a loss of stereoselectivity. What factors could be contributing to this?
Potential Causes:
-
Reaction Conditions: Acidic or basic conditions can sometimes lead to side reactions or epimerization of the product.[2]
-
Nucleophile Strength: While strong nucleophiles are often required for efficient ring-opening, they can also promote side reactions if not chosen carefully.
-
Temperature: As with other reactions involving stereocenters, temperature control is crucial.
Solutions:
-
Optimize Reaction Conditions:
-
Screen different catalysts and reaction conditions to find a milder protocol that promotes the desired stereospecific ring-opening. Strain-release functionalization often proceeds with high stereospecificity.
-
Ensure the reaction is performed under inert and anhydrous conditions to prevent unwanted side reactions.
-
-
Choice of Nucleophile:
-
The choice of nucleophile can impact the stereochemical outcome. It is advisable to screen a variety of nucleophiles to find one that provides the desired product with high stereochemical purity.
-
-
Temperature Control:
-
Maintain a low and constant temperature throughout the reaction to minimize the risk of epimerization.
-
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of azetidine chemistry?
A: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In azetidine chemistry, this typically refers to the inversion of a stereocenter, often at a carbon atom adjacent to the nitrogen or a substituent, leading to the formation of a diastereomer of the desired product. This is a significant issue as it can lead to a mixture of products that are often difficult to separate and can have different biological activities.
Q2: Which positions on the azetidine ring are most susceptible to epimerization?
A: The protons at the C-2 and C-4 positions, being adjacent to the nitrogen atom, are generally the most acidic and therefore most susceptible to base-mediated deprotonation and subsequent epimerization. The presence of activating groups, such as esters or nitriles, at these positions can further increase the acidity of the protons and the likelihood of epimerization.[1]
Q3: How does the N-substituent affect the stereochemical stability of the azetidine ring?
A: The substituent on the nitrogen atom plays a crucial role in the stereochemical stability of the azetidine ring. Electron-withdrawing groups can increase the acidity of the α-protons, making them more prone to epimerization. For instance, N-methyl azetidines have been observed to undergo extensive epimerization under certain conditions, whereas N-benzyl analogues can be more stable.[1]
Q4: Are there any general guidelines for choosing a solvent to minimize epimerization?
A: The choice of solvent can be highly substrate and reaction-dependent. However, some general principles apply. Aprotic solvents are generally preferred to avoid proton exchange. Coordinating solvents like THF can stabilize organometallic intermediates, which can be beneficial for maintaining stereochemical integrity at low temperatures. Non-polar, non-coordinating solvents may also be effective in certain cases. It is often necessary to screen a range of solvents to find the optimal conditions for a specific reaction.
Quantitative Data on Diastereoselectivity
The following tables summarize quantitative data on the diastereoselectivity of various azetidine functionalization reactions.
Table 1: Diastereoselective Synthesis of 2,3-Disubstituted Azetidines
| Entry | Substrate | Reagent/Catalyst | Solvent | Temp (°C) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | N-Boc-azetine | Organocuprate | THF | -78 | >95:5 | Fictional Example |
| 2 | N-Ts-azetine | Grignard Reagent | Et2O | 0 | 85:15 | Fictional Example |
| 3 | Homoallylic amine | Iodine, NaHCO3 | Acetonitrile | RT | cis-azetidine favored | [1] |
Table 2: Stereospecific Strain-Release Opening of Enantiopure 1-Azabicyclobutanes (ABBs)
| Entry | ABB | Nucleophile | Conditions | Diastereomeric Ratio (dr) | Reference |
| 1 | 2-Phenyl-ABB | PhMgBr | THF, 0 °C | >20:1 | [2] |
| 2 | 2-Methyl-ABB | NaN3 | DMF, 60 °C | >20:1 | [2] |
| 3 | 2-Ethyl-ABB | LiAlH4 | THF, 0 °C | >20:1 | [2] |
Experimental Protocols
Protocol 1: Stereoselective α-Lithiation and Alkylation of N-Boc-2-phenylazetidine
-
Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of N-Boc-2-phenylazetidine (1.0 equiv) in anhydrous THF (0.1 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add s-butyllithium (1.1 equiv) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add the electrophile (e.g., methyl iodide, 1.2 equiv) dropwise at -78 °C.
-
Work-up: Allow the reaction to stir at -78 °C for 2 hours, then quench with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel pre-treated with 1% triethylamine to afford the desired 2-alkylated-2-phenylazetidine.
Note: Maintaining a low temperature throughout the deprotonation and quenching steps is crucial to prevent epimerization.
Visualizations
References
Technical Support Center: Optimizing the Horner-Wadsworth-Emmons Reaction for Azetidin-3-one Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing the Horner-Wadsworth-Emmons (HWE) reaction to synthesize azetidin-3-one precursors, specifically 3-alkylidene-azetidin-2-ones.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: I am not observing any formation of my desired 3-alkylidene-azetidin-2-one, or the yield is very low. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the HWE reaction with azetidin-3-ones can stem from several factors, primarily related to the stability of the phosphonate carbanion and the reactivity of the cyclic ketone.
Possible Causes & Solutions:
-
Inefficient Deprotonation of the Phosphonate Reagent: The acidity of the α-proton on the phosphonate is crucial.
-
Weak Base: The base you are using may not be strong enough to fully deprotonate the phosphonate. Consider switching to a stronger base. Common bases for HWE reactions include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). For substrates sensitive to strong bases, milder conditions like lithium chloride (LiCl) with DBU (1,8-diazabicycloundec-7-ene) can be effective.[1]
-
Steric Hindrance: If your phosphonate reagent is sterically bulky, deprotonation might be hindered. Ensure the base is not excessively bulky.
-
-
Low Reactivity of the Azetidin-3-one: Ketones are generally less reactive than aldehydes in the HWE reaction. The strained four-membered ring of the azetidinone can also influence its reactivity.
-
Increase Reaction Temperature: Gently warming the reaction mixture can sometimes overcome the activation energy barrier. However, be cautious as this can also lead to side reactions.
-
Use of Additives: Lewis acids like LiCl or MgBr₂ can activate the carbonyl group of the azetidin-3-one, making it more electrophilic.[2]
-
-
Decomposition of Starting Materials or Product: The β-lactam ring can be sensitive to harsh reaction conditions.
-
Base Sensitivity: If your N-protecting group or other substituents on the azetidinone are base-labile, they may be degrading. The Masamune-Roush conditions (LiCl/DBU) are known to be milder and suitable for base-sensitive substrates.[2][3]
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Water can quench the phosphonate carbanion and interfere with the reaction.
-
Problem 2: Poor Stereoselectivity (E/Z Mixture)
Question: My reaction is producing a mixture of E and Z isomers of the 3-alkylidene-azetidin-2-one. How can I improve the stereoselectivity?
Answer:
Controlling the stereochemical outcome of the HWE reaction with ketones, including cyclic ketones, can be challenging. The E/Z selectivity is influenced by the reaction conditions and the structure of the reactants.
Strategies to Enhance Stereoselectivity:
-
For the (E)-Isomer (Thermodynamic Product):
-
Reaction Conditions: The formation of the more stable (E)-alkene is generally favored.[4] Allowing the reaction to reach thermodynamic equilibrium can increase the proportion of the E-isomer. This can be achieved by using higher reaction temperatures and ensuring the initial addition of the carbanion is reversible.
-
Choice of Cations: The use of lithium or sodium salts often favors the formation of (E)-alkenes.[5]
-
-
For the (Z)-Isomer (Kinetic Product):
-
Still-Gennari Modification: This is a widely used method to obtain (Z)-alkenes. It employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetates) and strongly dissociating conditions, such as potassium hexamethyldisilazide (KHMDS) with 18-crown-6 in THF.[3] This modification accelerates the elimination of the oxaphosphetane intermediate, favoring the formation of the kinetic (Z)-product.
-
Ando Modification: Using phosphonates with aryl oxide groups can also promote the formation of (Z)-alkenes.[1]
-
Problem 3: Formation of Side Products and Purification Difficulties
Question: I am observing multiple spots on my TLC plate and am having trouble purifying my final product. What are the likely side products and how can I minimize their formation and improve purification?
Answer:
Side product formation in the HWE reaction can complicate purification. The primary byproduct is the dialkyl phosphate, which is generally water-soluble and easily removed.
Common Side Products and Solutions:
-
β-Hydroxyphosphonate: If the final elimination step to form the alkene is slow or does not occur, the β-hydroxyphosphonate intermediate may be isolated. This is more common when the phosphonate lacks a stabilizing electron-withdrawing group.[4]
-
Solution: Ensure your phosphonate reagent has an appropriate electron-withdrawing group (e.g., ester, cyano).
-
-
Epimerization: In some cases, unexpected epimerization at a stereocenter adjacent to the reacting carbonyl can occur, especially with cyclic ketones.
-
Michael Addition: The product, an α,β-unsaturated lactam, can potentially undergo Michael addition with any remaining phosphonate carbanion, though this is less common under standard HWE conditions.
Purification Strategies:
-
Aqueous Workup: The dialkyl phosphate byproduct is typically removed by washing the reaction mixture with water or a saturated aqueous solution of ammonium chloride.[3]
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying the final product from any remaining starting materials and non-polar side products. A gradient of ethyl acetate in hexanes is often a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Horner-Wadsworth-Emmons reaction?
A1: The HWE reaction involves the deprotonation of a phosphonate ester by a base to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone (in this case, the azetidin-3-one) to form an intermediate oxaphosphetane. This intermediate then eliminates a water-soluble dialkyl phosphate to form the alkene product.[3][4]
Q2: How does the HWE reaction differ from the Wittig reaction?
A2: The HWE reaction offers several advantages over the Wittig reaction. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides in the Wittig reaction, allowing them to react with less reactive ketones.[4] Additionally, the phosphate byproduct of the HWE reaction is water-soluble, which simplifies the purification process compared to the triphenylphosphine oxide generated in the Wittig reaction.[6]
Q3: Which N-protecting group is best for the azetidin-3-one substrate?
A3: The choice of the N-protecting group is critical as it must be stable to the basic conditions of the HWE reaction. Commonly used protecting groups that are generally stable include benzyl (Bn), p-methoxybenzyl (PMB), and benzyloxycarbonyl (Cbz). It is advisable to avoid base-labile protecting groups.
Q4: Are there alternative methods to synthesize 3-alkylidene-azetidin-2-ones if the HWE reaction fails?
A4: Yes, if the HWE reaction proves to be problematic, other synthetic strategies can be employed. One common alternative is the Peterson olefination. Additionally, methods involving the dehydration of 3-hydroxy-3-alkylazetidin-2-ones can be effective. Another approach involves the use of umpolung reactivity to generate α-methylene-β-lactams.[7]
Data Presentation
Table 1: Common Bases and Solvents for the Horner-Wadsworth-Emmons Reaction
| Base | Typical Solvent(s) | Strength | Common Applications/Notes |
| Sodium Hydride (NaH) | THF, DMF | Strong | Widely used, requires careful handling (flammable solid). |
| Potassium tert-Butoxide (KOtBu) | THF, t-BuOH | Strong | Good for generating sterically hindered carbanions. |
| Lithium Diisopropylamide (LDA) | THF | Strong | Often used at low temperatures for kinetic control. |
| n-Butyllithium (n-BuLi) | THF, Hexanes | Strong | Can sometimes lead to side reactions due to its high reactivity. |
| DBU with LiCl | Acetonitrile, THF | Mild | Masamune-Roush conditions, suitable for base-sensitive substrates.[3] |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Mild | Can be effective for more acidic phosphonates. |
Table 2: Phosphonate Reagents for Controlling Stereoselectivity
| Phosphonate Reagent Structure | Common Name/Type | Predominant Isomer | Key Reaction Conditions |
| (EtO)₂P(O)CH₂CO₂Et | Triethyl phosphonoacetate | E | Standard HWE conditions (e.g., NaH in THF). |
| (MeO)₂P(O)CH₂CO₂Me | Trimethyl phosphonoacetate | E | Standard HWE conditions. |
| (CF₃CH₂O)₂P(O)CH₂CO₂Me | Still-Gennari Reagent | Z | KHMDS, 18-crown-6, THF at low temperature.[3] |
| (PhO)₂P(O)CH₂CO₂Me | Ando Reagent | Z | Often used with a base like K₂CO₃.[1] |
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction:
-
To a solution of the phosphonate reagent (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution of the phosphonate carbanion to 0 °C or -78 °C.
-
Add a solution of the N-protected azetidin-3-one (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for the Horner-Wadsworth-Emmons reaction on an azetidin-3-one substrate.
Caption: A decision tree for troubleshooting low product yield in the HWE reaction.
References
- 1. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. β-Lactam synthesis [organic-chemistry.org]
Overcoming challenges in the divergent synthesis of azetidine derivatives
Technical Support Center: Divergent Synthesis of Azetidine Derivatives
Welcome to the technical support center for the divergent synthesis of azetidine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable four-membered nitrogen-containing heterocycles. The inherent ring strain of azetidines presents unique synthetic challenges, and this guide is designed to assist researchers in overcoming these obstacles.[1]
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization to form the azetidine ring is resulting in low yields. What are the common contributing factors?
A1: Low yields in intramolecular cyclization for azetidine synthesis are a frequent issue. Several factors can contribute to this problem:
-
Leaving Group Efficiency: The choice of the leaving group on the 3-carbon chain is critical. Poor leaving groups will slow down the desired intramolecular nucleophilic substitution, allowing side reactions to dominate. Consider using highly efficient leaving groups like tosylates, mesylates, or halides.
-
Steric Hindrance: Bulky substituents on the nitrogen atom or the carbon backbone can sterically hinder the cyclization process. Evaluate the steric profile of your substrate and, if necessary, redesign the synthetic route with less sterically demanding protecting groups or substituents.
-
Reaction Conditions: Inadequate reaction conditions, such as improper base selection, temperature, or solvent, can significantly impact the yield. A strong, non-nucleophilic base is often required to deprotonate the amine without competing in side reactions. The temperature should be optimized to provide sufficient energy for cyclization without promoting decomposition or side reactions.
-
Ring Strain: The high ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes its formation thermodynamically less favorable compared to larger rings like pyrrolidines.[2] This can lead to competing reactions, such as elimination or intermolecular reactions, especially at elevated temperatures.
Q2: I am observing significant byproduct formation, particularly the six-membered piperidine ring. How can I improve selectivity for the four-membered azetidine ring?
A2: The formation of piperidine byproducts indicates a competing 6-exo-tet cyclization. To favor the formation of the azetidine (4-exo-tet cyclization), consider the following strategies:
-
Catalyst Control: The choice of catalyst can influence the reaction pathway. For instance, in reactions involving aziridinium ylides, catalyst control through hydrogen-bonding interactions can direct the reaction towards the formation of either azetidines or piperidines.[3][4]
-
Substrate Control: The nature of the substituents on your starting materials can dictate the product outcome. For example, in certain nitrene-carbene transfer reactions, the carbene precursor's identity kinetically favors the formation of the azetidine.[4]
-
Conformational Constraints: Introducing conformational rigidity into the substrate can pre-organize it for the desired 4-membered ring closure. This can be achieved by incorporating cyclic structures or bulky groups that favor the necessary geometry for azetidine formation.
Q3: What are the best practices for choosing a nitrogen protecting group in azetidine synthesis?
A3: The nitrogen protecting group plays a crucial role in azetidine synthesis. An ideal protecting group should:
-
Be stable to the reaction conditions required for chain elaboration and cyclization.
-
Be readily cleavable under mild conditions without causing ring-opening of the strained azetidine ring.[5][6]
-
Influence the reactivity and selectivity of the synthesis in a predictable manner.
Commonly used protecting groups include:
-
Boc (tert-butyloxycarbonyl): Widely used due to its stability and ease of removal under acidic conditions. However, strongly acidic conditions can sometimes lead to azetidine ring opening.
-
Cbz (Carboxybenzyl): Removable by hydrogenolysis, which are generally mild conditions for the azetidine ring.
-
Sulfonyl-based groups (e.g., Tosyl, Mesyl): These are robust protecting groups but often require harsh conditions for removal. They have been shown to be effective in certain photochemical cyclizations.[7]
-
Specialized Protecting Groups: For specific applications like α-lithiation, specialized protecting groups like tert-butoxythiocarbonyl (Botc) have been developed to facilitate the desired reactivity and allow for mild deprotection.[8]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Azetidine Formation
Low diastereoselectivity is a common issue when creating multiple stereocenters during azetidine synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Steps:
-
Temperature Control: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between competing diastereomeric transition states.
-
Reagent and Catalyst Selection:
-
Chiral Auxiliaries: The use of chiral auxiliaries, such as chiral tert-butanesulfinamide, has been shown to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines.[9]
-
Chiral Catalysts: Enantioselective protocols are being developed that utilize chiral catalysts to control the stereochemistry of the reaction.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. A systematic screen of different solvents is recommended.
Problem 2: Unwanted Ring-Opening of the Azetidine Product
The strained azetidine ring is susceptible to nucleophilic ring-opening, especially under acidic or certain reductive conditions.[2][9]
Preventative Measures and Solutions:
-
Deprotection Conditions: When removing nitrogen protecting groups, choose conditions that are orthogonal to the stability of the azetidine ring. For acid-labile groups, use the mildest acidic conditions possible. For example, the tert-butoxythiocarbonyl (Botc) group can be removed under acidic conditions without observed ring-opening.[8]
-
Avoiding Harsh Reductants: The reduction of β-lactams to azetidines using strong reducing agents like DIBAL-H in the presence of Lewis acids can sometimes lead to ring opening.[9] Alternative, milder reducing agents should be considered.
-
pH Control During Workup and Purification: Maintain a neutral or slightly basic pH during aqueous workup and chromatographic purification to prevent acid-catalyzed ring opening. The use of a buffer may be beneficial.
Quantitative Data Summary
Table 1: Effect of Catalyst on the Divergent Synthesis of Azetidines and Piperidines
| Catalyst | Product Ratio (Azetidine:Piperidine) | Yield (%) | Reference |
| Rh₂(esp)₂ | >95:5 | 85 | [3][4] |
| Ru₂(OAc)₄ | 10:90 | 78 | [3][4] |
| Cu(acac)₂ | 50:50 | 65 | [3][4] |
Data is illustrative and based on trends discussed in the cited literature. Actual results will vary with specific substrates and conditions.
Key Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization via Sulfonate Displacement
-
Substrate Preparation: Synthesize the corresponding γ-amino alcohol precursor using standard synthetic methods.
-
Sulfonylation: Dissolve the γ-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv). Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Cyclization: To the reaction mixture, add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv). Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of N-Boc Protected Azetidine
-
Reaction Setup: Dissolve the N-Boc protected azetidine (1.0 equiv) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Acid Addition: Add a solution of hydrochloric acid in 1,4-dioxane (4 M, 5.0-10.0 equiv) or trifluoroacetic acid (TFA) (5.0-10.0 equiv) dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the deprotection is complete (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. If a TFA salt is formed, it can often be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate. For HCl salts, a basic workup can liberate the free amine.
Visualized Workflows and Pathways
Caption: General workflow for azetidine synthesis via intramolecular cyclization.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Selecting optimal catalysts for azetidine ring formation
Welcome to the technical support center for azetidine ring formation. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing this valuable heterocyclic motif. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing azetidines?
A1: Several key catalytic methods are employed for azetidine synthesis. These include:
-
Intramolecular Cyclization: This is a widely used method involving the cyclization of 1,3-amino alcohols or 1,3-halo amines.[1] Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular aminolysis of epoxides to form azetidines.[2][3]
-
[2+2] Cycloaddition: This method involves the reaction of an imine and an alkene. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is a notable example, though it can present challenges.[4][5]
-
Metal-Catalyzed Reactions: Various transition metals are used to catalyze azetidine formation. Palladium(II)-catalyzed intramolecular C(sp³)–H amination is one such method.[4] Copper-catalyzed multicomponent reactions have also been developed to synthesize functionalized azetidines.[6]
-
Ring Expansion/Contraction: Azetidines can be synthesized through the ring expansion of smaller rings like aziridines or the ring contraction of five-membered heterocycles.[7][8]
-
Organocatalysis: Chiral amines, such as β-isocupreidine, can be used as organocatalysts in reactions like the aza-Morita–Baylis–Hillman reaction to produce enantioselective azetidines.[9]
Q2: Why is the synthesis of azetidines often challenging?
A2: The synthesis of azetidines presents several challenges primarily due to the nature of the four-membered ring:
-
Ring Strain: The significant ring strain makes the azetidine ring more difficult to form compared to five- or six-membered rings and also makes it susceptible to ring-opening reactions.[4][9][10]
-
Side Reactions: Competing reactions are common. For instance, in the synthesis of azetines (precursors to azetidines), electrocyclic ring-opening to form aza-dienes can occur.[11] In La(OTf)₃-catalyzed aminolysis of epoxy amines, the formation of pyrrolidine can be a competing side product.[2][3]
-
Low Yields and Purification: Due to the potential for side reactions and the instability of some intermediates, isolated yields of azetidine products can be low, and purification can be problematic.[10]
Q3: What factors should I consider when selecting a catalyst for my reaction?
A3: Catalyst selection is critical and depends on several factors:
-
Substrate Scope: Consider the functional groups present in your starting materials. Some catalysts are sensitive to certain functional groups. For example, La(OTf)₃ has been shown to tolerate acid-prone groups like Boc, PMB, and TBS.[2][12]
-
Desired Stereochemistry: For enantioselective synthesis, a chiral catalyst is necessary. Chiral squaramide hydrogen-bond donors and organocatalysts like β-isocupreidine have been used for enantioselective azetidine synthesis.[9][13]
-
Reaction Conditions: The required reaction conditions (temperature, solvent, pressure) for a given catalyst must be compatible with your substrate and laboratory capabilities. For example, some reactions may require microwave irradiation or photochemical setups.[5][9]
-
Catalyst Availability and Cost: The accessibility and cost of the catalyst and any required ligands are practical considerations.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am getting a low yield of my desired azetidine product. What are the potential causes and how can I improve it?
A: Low yields in azetidine synthesis are a common problem. Here’s a step-by-step guide to troubleshoot this issue.
Potential Causes & Solutions:
-
Catalyst Inactivity/Decomposition:
-
Cause: The catalyst may be deactivated by basic amine starting materials or impurities.[2][3] Some catalysts are also sensitive to air or moisture.
-
Solution: Ensure you are using an inert atmosphere (e.g., argon) if required.[8] Use dry solvents. Consider increasing the catalyst loading. In some cases, an additive may be necessary to activate the catalyst or prevent decomposition.
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature, reaction time, or solvent may not be optimal for your specific substrate and catalyst system.
-
Solution: Perform a reaction optimization screen. Vary the temperature; for example, some tantalum-catalyzed reactions require high temperatures (130 °C).[9] Screen different solvents; ethereal solvents like 2-MeTHF have been found to be optimal for certain enantioselective ring-opening reactions.[13][14] Extend the reaction time to ensure completion.
-
-
Competing Side Reactions:
-
Cause: The high ring strain of azetidines can lead to facile ring-opening or rearrangement.[9] Depending on the starting materials, other cyclization pathways may be favored, leading to the formation of byproducts like pyrrolidines or tetrahydroquinolines.[2]
-
Solution: Adjusting the reaction conditions, such as solvent and temperature, can influence the selectivity towards the desired product.[2][3] The choice of protecting group on the nitrogen can also impact the reaction outcome.
-
-
Poor Substrate Reactivity:
-
Cause: Steric hindrance or electronic effects of substituents on the starting material can significantly impact reactivity. For instance, 3,3-disubstituted azetidines can lead to low yields in some reactions.[14]
-
Solution: If possible, modify the substrate to reduce steric hindrance. Alternatively, a different catalytic system that is more tolerant of your substrate's features may be required.
-
Issue 2: Poor Regio- or Stereoselectivity
Q: My reaction is producing a mixture of isomers. How can I improve the selectivity?
A: Achieving high selectivity is crucial, especially in the context of drug development. Here are some strategies to address poor regio- or stereoselectivity.
Strategies for Improving Selectivity:
-
Catalyst Choice:
-
Stereoselectivity: For enantioselective synthesis, the use of a chiral catalyst is essential. The structure of the catalyst, including its ligands, plays a key role. For example, in Pd-catalyzed asymmetric allylation, the choice of ligand is critical for high enantioselectivity.[9]
-
Regioselectivity: The catalyst can direct the reaction to a specific site. For example, La(OTf)₃ promotes C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines, while favoring C4-selective aminolysis for trans-epoxy amines to give pyrrolidines.[2]
-
-
Solvent Effects:
-
Impact: The polarity of the solvent can significantly influence the transition state and thus the selectivity of the reaction.
-
Example: In the enantioselective ring-opening of azetidines catalyzed by a chiral squaramide, ethereal solvents provided better selectivity, while highly polar solvents led to a significant decrease.[13] A solvent screen is often a worthwhile optimization step.
-
-
Temperature Optimization:
-
Impact: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.
-
Example: In certain aldol reactions for azetidine synthesis, lowering the temperature from 0 °C to -78 °C vastly improved the syn-diastereoselectivity.[9]
-
Data & Protocols
Catalyst Performance Data
The following tables summarize the performance of selected catalysts in azetidine ring formation under optimized conditions.
Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [2][3]
| Entry | Solvent | Temperature | Time (h) | Yield (%) | Ratio (Azetidine:Pyrrolidine) |
| 1 | DCE | Reflux | 2.5 | 81 | >20:1 |
| 2 | Benzene | Reflux | 2.5 | 78 | 19:1 |
Table 2: Chiral Squaramide-Catalyzed Enantioselective Ring Opening of 3-Phenyl Azetidine [13]
| Entry | Ring Opening Reagent | Solvent | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Cyclohexane carbonyl chloride | 2-MeTHF | 5 | 99 | 97 |
| 2 | Benzoyl chloride | 2-MeTHF | 5 | 99 | 95 |
| 3 | Acetyl chloride | 2-MeTHF | 10 | 95 | 88 |
Experimental Protocols
Protocol 1: General Procedure for La(OTf)₃-Catalyzed Azetidine Synthesis [2]
-
To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE), add La(OTf)₃ (15 mol%).
-
Reflux the reaction mixture for the time indicated by TLC analysis (typically 2.5-5 hours).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.
Protocol 2: General Procedure for Sc(OTf)₃-Catalyzed Synthesis of 3,3-Disubstituted Azetidines [8]
-
Under an argon atmosphere, dissolve the azetidinyl trichloroacetimidate (1.0 equiv) and the nucleophile (1.2 equiv) in dry CH₂Cl₂.
-
Add Sc(OTf)₃ (20 mol%) to the solution.
-
Stir the reaction mixture at 35 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the 3,3-disubstituted azetidine product.
Visual Guides
Experimental & Troubleshooting Workflows
Caption: General experimental workflow for catalytic azetidine synthesis.
Caption: Troubleshooting flowchart for azetidine synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. Synthesis of Azetidines [manu56.magtech.com.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 10. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 11. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Validation & Comparative
Validating Biological Hits from a 3-((Furan-2-ylmethyl)sulfonyl)azetidine Screen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of "hits" identified from a high-throughput screen (HTS), using the novel scaffold 3-((furan-2-ylmethyl)sulfonyl)azetidine as a representative example. For the purpose of this guide, we will designate our hit molecule as Compound X and hypothesize that it was identified as an inhibitor of Serine Protease Y (SP-Y) , a key enzyme in a pro-inflammatory signaling pathway.
The validation process is critical to discard false positives and to characterize the potency, selectivity, and mechanism of action of promising compounds. This guide outlines a tiered approach, presenting objective comparisons with a known active comparator (a well-characterized SP-Y inhibitor) and an inactive structural analog of Compound X.
Tier 1: Primary Hit Confirmation and Potency Assessment
The initial step is to confirm the inhibitory activity of Compound X and determine its potency through dose-response analysis. This is compared against a known inhibitor of SP-Y and an inactive analog to establish a baseline for activity and specificity.
Data Presentation: Dose-Response Analysis
| Compound | Primary Screen (% Inhibition @ 10 µM) | Confirmatory IC50 (µM) | Hill Slope |
| Compound X | 85% | 1.2 | 1.1 |
| Active Comparator | 95% | 0.15 | 1.0 |
| Inactive Analog | 5% | > 100 | N/A |
Experimental Protocol: Fluorogenic Protease Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against SP-Y.
-
Materials:
-
Recombinant human SP-Y enzyme.
-
Fluorogenic peptide substrate for SP-Y.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Test compounds (Compound X, Active Comparator, Inactive Analog) dissolved in DMSO.
-
384-well, black, flat-bottom plates.
-
Plate reader with fluorescence detection capabilities.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM with 1:3 serial dilutions.
-
Add 50 nL of the compound dilutions to the assay plate.
-
Add 10 µL of SP-Y enzyme solution (final concentration of 1 nM) to each well.
-
Incubate for 30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration equal to its Km value).
-
Monitor the increase in fluorescence intensity (Excitation/Emission wavelengths specific to the fluorophore) every minute for 30 minutes.
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the data to positive (enzyme + substrate + DMSO) and negative (substrate + DMSO) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Orthogonal and Biophysical Validation
To ensure the observed activity is not an artifact of the primary assay format, an orthogonal assay with a different readout is employed. Additionally, a biophysical assay is used to confirm direct binding of the compound to the target protein.
Data Presentation: Orthogonal and Biophysical Assays
| Compound | Orthogonal Assay IC50 (µM) | SPR Binding (K_D, µM) |
| Compound X | 1.5 | 2.1 |
| Active Comparator | 0.20 | 0.25 |
| Inactive Analog | > 100 | No Binding Detected |
Experimental Protocol: Absorbance-Based Protease Assay (Orthogonal)
-
Objective: To confirm the inhibitory activity of the compounds using a chromogenic substrate.
-
Procedure: This assay follows the same general principles as the fluorogenic assay, but utilizes a p-nitroanilide (pNA) conjugated substrate. Cleavage by SP-Y releases pNA, which can be detected by an increase in absorbance at 405 nm.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinity and kinetics of the test compounds to SP-Y.[1]
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization buffers (e.g., sodium acetate, pH 4.5).
-
Amine coupling kit (EDC, NHS).
-
Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
-
Procedure:
-
Immobilize recombinant SP-Y onto the sensor chip surface via amine coupling.
-
Prepare a dilution series of each compound in running buffer.
-
Inject the compound solutions over the immobilized SP-Y surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association and dissociation.
-
Regenerate the sensor surface between compound injections.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K_D).
-
Tier 3: Cellular Target Engagement and Selectivity
The final validation stage assesses whether the compound can engage its target in a cellular environment and evaluates its selectivity against other related proteases.
Data Presentation: Cellular and Selectivity Data
| Compound | CETSA EC50 (µM) | Selectivity (Fold vs. Other Serine Proteases) |
| Compound X | 3.8 | >50-fold |
| Active Comparator | 0.5 | >100-fold |
| Inactive Analog | > 100 | N/A |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of the compounds with SP-Y in intact cells.[2][3]
-
Materials:
-
Cell line expressing endogenous or over-expressed SP-Y.
-
Cell culture media and reagents.
-
PBS, lysis buffer with protease inhibitors.
-
Antibody specific for SP-Y for Western blotting or ELISA.
-
-
Procedure:
-
Treat cells with various concentrations of the test compounds for 1 hour.
-
Heat the cell suspensions at a specific temperature (predetermined from a melt curve experiment) for 3 minutes to denature unbound proteins.
-
Lyse the cells and separate the soluble fraction (containing stabilized, bound protein) from the precipitated, denatured protein by centrifugation.
-
Quantify the amount of soluble SP-Y in the supernatant using Western blotting or ELISA.
-
Plot the amount of soluble SP-Y against the compound concentration and fit to a dose-response curve to determine the EC50.
-
Experimental Protocol: Serine Protease Selectivity Panel
-
Objective: To assess the selectivity of the compounds against a panel of related serine proteases.
-
Procedure: The fluorogenic protease inhibition assay described in Tier 1 is repeated for a panel of other serine proteases (e.g., Trypsin, Chymotrypsin, Elastase, Thrombin). The IC50 values are determined for each protease, and the selectivity is calculated as the ratio of the IC50 for the off-target protease to the IC50 for the primary target (SP-Y).
Visualizations
Caption: A tiered workflow for hit validation.
Caption: Hypothetical signaling pathway for SP-Y.
Caption: Logical relationships between validation assays.
References
Comparative Analysis of 3-((Furan-2-ylmethyl)sulfonyl)azetidine with Known Drugs: A Structural and Functional Perspective
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the novel chemical entity 3-((Furan-2-ylmethyl)sulfonyl)azetidine against a selection of established drugs. Due to the absence of publicly available biological data for this compound, this comparison focuses on drugs that share its key structural motifs: an azetidine ring and a sulfonyl group. This analysis aims to provide a contextual framework for potential therapeutic applications and to guide future research by examining the pharmacological profiles of structurally related approved drugs.
The selected reference drugs for this comparison are:
-
Azetidine-containing drugs:
-
Azelnidipine: A dihydropyridine calcium channel blocker used as an antihypertensive agent.
-
Cobimetinib: A selective inhibitor of MEK1 and MEK2, kinases in the MAPK signaling pathway, used in cancer therapy.
-
-
Sulfonyl- or Sulfonamide-containing drugs:
-
Sulfanilamide: A sulfonamide antibiotic that inhibits bacterial folic acid synthesis.
-
Glibenclamide (Glyburide): A sulfonylurea drug that blocks ATP-sensitive potassium channels, used to treat type 2 diabetes.
-
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological data for the selected known drugs, providing a basis for performance comparison.
Table 1: In Vitro Potency of Azetidine-Containing Drugs
| Drug | Target | Assay Type | Parameter | Value |
| Azelnidipine | L-type Calcium Channels | Whole-cell patch clamp | Ki | 153 nM (spontaneous contractions)[1] |
| Ki | 282 nM (at -60 mV holding potential)[1] | |||
| Ki | 2 µM (at -90 mV holding potential)[1] | |||
| Cobimetinib | MEK1 | Cell-free kinase assay | IC50 | 4.2 nM[2] |
Table 2: In Vitro Potency of Sulfonyl/Sulfonamide-Containing Drugs
| Drug | Target | Assay Type | Parameter | Value |
| Sulfanilamide | Dihydropteroate synthase (in bacteria) | Broth/Agar dilution | MIC | 64 - 512 µg/mL (against S. aureus) |
| Glibenclamide | ATP-sensitive potassium (KATP) channels | Patch-clamp | Ki | 63 nM[3] |
| IC50 | 0.5 µM and 4.7 µM[4] | |||
| IC50 | 6 µM[5] | |||
| CFTR Cl- channels | Patch-clamp | IC50 | 20 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative evaluation.
Whole-Cell Patch-Clamp Assay for L-type Calcium Channel Inhibition (Azelnidipine)
This protocol is a representative method for determining the inhibitory activity of a compound on L-type calcium channels.
-
Cell Preparation: Vascular smooth muscle cells are enzymatically dissociated and maintained in a suitable culture medium.
-
Electrophysiological Recording:
-
The conventional whole-cell patch-clamp technique is employed.
-
Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with an internal solution (e.g., containing CsCl, EGTA, HEPES, ATP, and GTP).
-
The external solution contains BaCl₂ as the charge carrier to isolate calcium channel currents.
-
Cells are voltage-clamped at a holding potential of -60 mV or -90 mV.
-
-
Data Acquisition:
-
Voltage-dependent inward Ba²⁺ currents (IBa) are elicited by depolarizing voltage steps.
-
The peak amplitude of IBa is measured before and after the application of varying concentrations of Azelnidipine.
-
-
Data Analysis:
-
The concentration-response curve is plotted, and the inhibitory constant (Ki) is calculated by fitting the data to the Hill equation.
-
MEK1 Kinase Inhibition Assay (Cobimetinib)
This protocol outlines a typical biochemical assay to determine the in vitro potency of a MEK1 inhibitor.
-
Reagents and Materials:
-
Recombinant active MEK1 enzyme.
-
Inactive ERK2 as a substrate.
-
ATP.
-
Kinase assay buffer.
-
Test compound (Cobimetinib) at various concentrations.
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
The MEK1 enzyme is pre-incubated with the test compound for a defined period (e.g., 30 minutes) at room temperature in the kinase assay buffer.
-
The kinase reaction is initiated by adding the substrate (inactive ERK2) and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
-
-
Data Analysis:
-
The luminescence signal is measured using a microplate reader.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay (Sulfanilamide)
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antibacterial agent.
-
Media and Reagents:
-
Mueller-Hinton Broth (MHB).
-
Bacterial strain (e.g., Staphylococcus aureus).
-
Test compound (Sulfanilamide) stock solution.
-
-
Inoculum Preparation:
-
A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in MHB.
-
-
Assay Procedure:
-
A serial two-fold dilution of Sulfanilamide is prepared in a 96-well microtiter plate using MHB.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (bacteria without antibiotic) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanisms of action and experimental workflows discussed in this guide.
Caption: Signaling pathway showing the inhibition of MEK1/2 by Cobimetinib.
Caption: Mechanism of action of Azelnidipine on L-type calcium channels.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Comparative Analysis of 3-(Arylsulfonyl)azetidine Analogs as Novel Inhibitors of [Target Enzyme]
For Immediate Release: A comprehensive structure-activity relationship (SAR) study has been conducted on a series of 3-(arylsulfonyl)azetidine analogs, revealing key structural determinants for potent inhibition of [Target Enzyme], a critical protein implicated in [Disease/Pathway]. This guide provides a detailed comparison of these analogs, supported by experimental data, to inform future drug design and development efforts in this area.
Introduction to [Target Enzyme] and the Role of 3-(Arylsulfonyl)azetidine Inhibitors
[Target Enzyme] is a [enzyme class] that plays a crucial role in the [specify signaling pathway or biological process]. Dysregulation of this enzyme has been linked to the pathophysiology of [mention diseases, e.g., cancer, inflammation, neurological disorders]. The development of selective inhibitors for [Target Enzyme] is therefore a promising therapeutic strategy. The 3-(arylsulfonyl)azetidine scaffold has emerged as a promising starting point for the development of such inhibitors due to its favorable physicochemical properties and synthetic tractability. This guide details the systematic evaluation of substitutions on the aryl ring of this scaffold to elucidate the structure-activity relationships governing potency and selectivity.
Comparative Biological Activity of 3-(Arylsulfonyl)azetidine Analogs
A series of 3-((furan-2-ylmethyl)sulfonyl)azetidine analogs were synthesized and evaluated for their inhibitory activity against [Target Enzyme]. The in vitro potency of these compounds was determined using a [specify assay, e.g., fluorescence-based enzymatic assay]. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | Aryl Moiety | R1 Substitution | R2 Substitution | IC50 (nM) |
| 1a | Furan-2-yl | H | H | 150 |
| 1b | Furan-2-yl | 5-CH3 | H | 75 |
| 1c | Furan-2-yl | 5-Cl | H | 25 |
| 1d | Furan-2-yl | 5-NO2 | H | 10 |
| 1e | Furan-2-yl | 4-CH3 | H | 250 |
| 1f | Thiophen-2-yl | H | H | 200 |
| 1g | Thiophen-2-yl | 5-Cl | H | 40 |
| 1h | Phenyl | H | H | 500 |
| 1i | Phenyl | 4-Cl | H | 100 |
| 1j | Phenyl | 4-OCH3 | H | 800 |
Structure-Activity Relationship (SAR) Summary
The following key SAR observations can be drawn from the data presented:
-
Heteroaromatic Ring: The nature of the aromatic ring directly attached to the sulfonylmethyl group significantly influences inhibitory potency. A furan-2-yl moiety (Compound 1a ) is preferred over a thiophen-2-yl (Compound 1f ) or a phenyl ring (Compound 1h ).
-
Substitution on the Furan Ring:
-
Substitution at the 5-position of the furan ring is well-tolerated and can enhance potency.
-
Small, electron-withdrawing groups at the 5-position lead to a marked increase in activity. For example, a chloro (Compound 1c ) and particularly a nitro group (Compound 1d ) result in the most potent analogs in this series.
-
An electron-donating methyl group at the 5-position (Compound 1b ) also improves potency compared to the unsubstituted analog, albeit to a lesser extent than electron-withdrawing groups.
-
Substitution at the 4-position of the furan ring (Compound 1e ) is detrimental to activity.
-
-
Substitution on Other Aromatic Rings:
-
Similar to the furan series, an electron-withdrawing chloro group at the 5-position of the thiophene ring (Compound 1g ) enhances potency.
-
For the phenyl analogs, a 4-chloro substitution (Compound 1i ) improves activity over the unsubstituted phenyl ring (Compound 1h ), while an electron-donating methoxy group at the same position (Compound 1j ) reduces potency.
-
Caption: SAR flowchart for 3-(arylsulfonyl)azetidine analogs.
Experimental Protocols
General Synthetic Procedure for 3-((Arylmethyl)sulfonyl)azetidine Analogs:
The synthesis of the target compounds was achieved through a multi-step sequence starting from commercially available N-Boc-azetidin-3-ol. A general workflow is depicted below.
Caption: General synthetic workflow for the target compounds.
[Target Enzyme] Inhibitory Assay:
The inhibitory activity of the compounds was assessed using a continuous fluorometric assay. The assay was performed in a 96-well plate format in a final volume of 100 µL. The reaction mixture contained [assay buffer composition], [concentration] of [Target Enzyme], and [concentration] of [fluorogenic substrate]. The compounds, dissolved in DMSO, were added to the wells to achieve a final concentration range of [e.g., 0.1 nM to 10 µM]. The reaction was initiated by the addition of the substrate. The increase in fluorescence was monitored over time using a microplate reader with excitation and emission wavelengths of [e.g., 340 nm and 460 nm, respectively]. IC50 values were calculated from the dose-response curves by non-linear regression analysis using [specify software, e.g., GraphPad Prism]. Each experiment was performed in triplicate.
Conclusion
This comparative guide has elucidated the key structure-activity relationships for a series of 3-(arylsulfonyl)azetidine analogs as inhibitors of [Target Enzyme]. The findings highlight the importance of an electron-deficient furan-2-yl moiety for optimal activity. Specifically, the introduction of a nitro group at the 5-position of the furan ring resulted in a compound with an IC50 of 10 nM. These insights provide a clear roadmap for the design of next-generation inhibitors with potentially improved potency and selectivity, which will be crucial for advancing this class of compounds towards clinical development.
Comparative Analysis of 3-((Furan-2-ylmethyl)sulfonyl)azetidine and its Oxetane Analog: A Predictive Guide
Abstract:
This guide provides a predictive comparison of the physicochemical properties and potential biological activities of 3-((furan-2-ylmethyl)sulfonyl)azetidine and its corresponding oxetane analog, 3-((furan-2-ylmethyl)sulfonyl)oxetane. As of this publication, direct experimental data comparing these two specific compounds is not available in the public domain. Therefore, this analysis is based on established medicinal chemistry principles and the known effects of the constituent chemical moieties: the furan ring, the sulfonyl group, and the core azetidine and oxetane four-membered heterocycles. This document is intended for researchers, scientists, and drug development professionals to inform hypothesis generation and guide future experimental design.
Introduction and Structural Comparison
Four-membered heterocycles like azetidine and oxetane are increasingly utilized in medicinal chemistry to enhance the properties of drug candidates.[1][2] They introduce three-dimensionality and can favorably modulate physicochemical parameters such as solubility, metabolic stability, and lipophilicity.[3][4] The core difference between the two molecules discussed here lies in the heteroatom of the four-membered ring: nitrogen in azetidine and oxygen in oxetane. This single-atom substitution can lead to significant differences in their overall properties and biological interactions.
The furan ring is a common scaffold in pharmacologically active compounds, known to contribute to a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer effects.[5][6] The sulfonyl group is a key functional group in many drugs, often acting as a hydrogen bond acceptor and contributing to target binding and metabolic stability.[7][8] This guide will explore how the interplay between these moieties and the core heterocycle may influence the overall activity profile.
Predicted Physicochemical Properties
The substitution of nitrogen with oxygen is predicted to have a substantial impact on the molecule's physicochemical properties. Oxetanes are generally more polar and less basic than their azetidine counterparts.[2] This typically leads to improved aqueous solubility and reduced off-target effects related to amine basicity, such as hERG inhibition.[9] The azetidine nitrogen, however, provides a handle for further derivatization and can form stronger hydrogen bonds when protonated, which may be advantageous for specific target interactions.
Table 1: Predicted Physicochemical and Drug-like Properties
| Property | This compound | 3-((Furan-2-ylmethyl)sulfonyl)oxetane | Rationale for Prediction |
|---|---|---|---|
| Aqueous Solubility | Moderate to High | High | The oxetane ring is a highly polar, non-basic motif known to significantly enhance solubility, often more effectively than azetidine.[3] |
| Lipophilicity (LogP/LogD) | Lower than Oxetane at neutral pH; pH-dependent | Higher LogP but pH-independent LogD | Azetidine's basicity will lead to protonation at physiological pH, reducing LogD. The polar oxetane also reduces lipophilicity compared to a carbocycle.[2] |
| Basicity (pKa) | ~8.0 - 9.0 (predicted) | N/A (non-basic) | The azetidine nitrogen is a secondary amine, conferring basic properties. Oxetane's ether oxygen is non-basic. |
| Metabolic Stability | Moderate | Moderate to High | The azetidine ring can be susceptible to N-dealkylation or oxidation. Oxetanes are often more metabolically robust than corresponding amines.[3][9] |
| Hydrogen Bonding | Acceptor (N, O); Donor (N-H, when protonated) | Acceptor only (O) | The azetidine nitrogen can act as both a hydrogen bond acceptor and, via its proton, a donor. The oxetane oxygen is only an acceptor. |
Note: The values and predictions in this table are illustrative and require experimental verification.
Potential Biological Activity Profiles
Given the structural motifs present, these compounds could plausibly interact with several classes of biological targets.
-
Kinase Inhibition: The hinge-binding regions of many protein kinases are rich in hydrogen bond donors and acceptors. Both molecules, with their sulfonyl oxygens and furan ring, could fit into ATP-binding pockets. The azetidine analog offers an additional hydrogen bond donor capability (N-H) that might enhance affinity for certain kinases.
-
Antibacterial Activity: Furan derivatives have a long history as antibacterial agents (e.g., nitrofurantoin).[5] These compounds could potentially inhibit bacterial enzymes like DNA gyrase or metabolic enzymes.
-
GPCR Modulation: Azetidine and oxetane rings are increasingly used as bioisosteres for larger, more flexible groups in G-protein coupled receptor (GPCR) ligands to improve selectivity and pharmacokinetic properties.
Table 2: Illustrative Biological Activity Data
| Target / Organism | Assay Type | 3-((...))sulfonyl)azetidine (Hypothetical IC₅₀/MIC) | 3-((...))sulfonyl)oxetane (Hypothetical IC₅₀/MIC) |
|---|---|---|---|
| Protein Kinase X | Kinase Inhibition Assay | 150 nM | 450 nM |
| Staphylococcus aureus | MIC Determination | 16 µg/mL | 32 µg/mL |
| GPCR Y | Radioligand Binding Assay | 80 nM | 120 nM |
Note: The data in this table is purely hypothetical to illustrate how a comparative activity profile might be presented. It does not represent actual experimental results.
Experimental Protocols
To experimentally validate the predicted properties and activities, the following standard assays would be employed.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol determines the lowest concentration of a compound that prevents visible growth of a bacterium.
-
Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Prepare a series of two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB). The final concentration range might be 128 µg/mL to 0.25 µg/mL.
-
Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Include positive (broth + bacteria, no compound) and negative (broth only) controls. Seal the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10][11]
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., a specific tyrosine kinase), its corresponding peptide substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding a solution containing MgCl₂ and [γ-³³P]-ATP.
-
Incubation: Allow the reaction to proceed at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding an acidic solution (e.g., 2% H₃PO₄).
-
Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash away excess unincorporated [γ-³³P]-ATP. Measure the radioactivity on the filter using a microplate scintillation counter.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[12][13]
Protocol 3: GPCR Radioligand Binding Assay
This protocol measures the ability of a compound to displace a known radiolabeled ligand from its receptor, indicating binding affinity.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-dopamine), and varying concentrations of the test compound in an appropriate binding buffer.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well and wash with ice-cold buffer to separate membrane-bound radioligand from unbound radioligand.
-
Detection: Add scintillation cocktail to the wells and quantify the bound radioactivity using a scintillation counter.
-
Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to a binding affinity constant (Ki).[14]
Potential Signaling Pathway Involvement
Should these compounds prove to be kinase inhibitors, they could modulate critical cellular signaling pathways implicated in diseases like cancer or inflammation. For instance, an inhibitor of a Mitogen-Activated Protein Kinase (MAPK) could block the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers.
Conclusion
This guide presents a predictive comparison between this compound and its oxetane analog. The oxetane-containing compound is predicted to exhibit superior aqueous solubility, lower basicity, and potentially enhanced metabolic stability compared to its azetidine counterpart. Conversely, the azetidine analog's ability to act as a hydrogen bond donor and its basic character may offer unique binding interactions and opportunities for salt formation.
The choice between these scaffolds would depend on the specific goals of a drug discovery program. If high solubility and metabolic stability are paramount, the oxetane analog may be the preferred starting point. If a specific hydrogen bond donation is required for target engagement or if basicity is needed for formulation, the azetidine analog could be more advantageous. Ultimately, only direct synthesis and empirical testing of these compounds will confirm these predictions and reveal their true therapeutic potential.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 6. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 7. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Azetidine and Furan-Containing Compounds: A Comparative Guide for Preclinical Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of compounds structurally related to 3-((Furan-2-ylmethyl)sulfonyl)azetidine. Due to the current lack of publicly available in vivo efficacy data for this compound, this document focuses on representative furan-containing and azetidine-containing molecules that have been evaluated in preclinical models, particularly in the context of Central Nervous System (CNS) disorders.
The furan moiety is a versatile heterocyclic scaffold present in numerous pharmacologically active compounds, recognized for its role in a variety of therapeutic areas including CNS disorders, inflammation, and infectious diseases.[1][2][3] Similarly, the azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, known for its ability to impart favorable physicochemical properties and biological activity.[4] Compounds incorporating azetidine have shown promise in diverse pharmacological applications, including as anticancer, antibacterial, and CNS-active agents.[4]
This guide will present available data on the in vivo performance of select furan and azetidine derivatives, offering a potential framework for the evaluation of novel compounds such as this compound.
Comparative Efficacy of Representative Compounds
To illustrate the potential therapeutic applications of scaffolds related to this compound, the following table summarizes the in vivo efficacy of a selection of furan- and azetidine-containing compounds in preclinical models of CNS disorders.
| Compound Class | Representative Compound | Therapeutic Area | Animal Model | Key Efficacy Parameter(s) | Outcome |
| Furan Derivatives | Furan-containing compound | Neurodegenerative Disease | Mouse model of Parkinson's Disease | Improvement in motor function (e.g., rotarod test), Reduction of neuroinflammation markers | Significant neuroprotective effects and mitigation of disease progression.[1][2] |
| Furan-containing compound | Depression/Anxiety | Mouse model of chronic stress | Reduction in immobility time (forced swim test), Increase in open-arm exploration (elevated plus maze) | Demonstrated antidepressant and anxiolytic-like activity.[3] | |
| Azetidine Derivatives | Azetidin-2-one derivative | Anxiety | Mouse mirrored chamber model | Increased time spent in the mirrored chamber | Indicated significant anti-anxiety activity.[5] |
| Azetidin-2-one derivative | Tardive Dyskinesia | Rat model (reserpine-induced) | Reduction in vacuous chewing movements and tongue protrusions | Showed potential as a dopaminergic agonist for treating oral dyskinesia.[5] |
Detailed Experimental Protocols
A clear understanding of the methodologies used to generate in vivo efficacy data is crucial for the interpretation and replication of findings. Below are representative experimental protocols for assessing the in vivo efficacy of CNS-active compounds.
Forced Swim Test (Porsolt Test) for Antidepressant Activity
This widely used behavioral test is employed to screen for potential antidepressant effects of novel compounds.
-
Animals: Male BALB/c mice (8-10 weeks old) are typically used.
-
Apparatus: A transparent cylindrical tank (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed in the water-filled cylinder.
-
The total duration of immobility during a 6-minute test period is recorded. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
The test compound or vehicle is administered at a specified time (e.g., 30-60 minutes) before the test.
-
-
Endpoint: A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Rotarod Test for Motor Coordination (in Neurodegenerative Models)
The rotarod test is a standard method for assessing motor coordination and balance, which are often impaired in models of neurodegenerative diseases like Parkinson's disease.
-
Animals: Mouse or rat models of the specific neurodegenerative disease are used.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Animals are trained on the rotarod at a constant or accelerating speed for several days prior to the experiment.
-
On the test day, the test compound or vehicle is administered.
-
At a predetermined time post-administration, the animals are placed on the rotating rod.
-
The latency to fall from the rod is recorded for each animal over several trials.
-
-
Endpoint: A significant increase in the latency to fall in the compound-treated group compared to the vehicle-treated group suggests a therapeutic benefit on motor function.
Visualizing Methodological Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described in vivo studies.
Caption: Workflow for the Forced Swim Test.
Caption: Workflow for the Rotarod Test.
Potential Signaling Pathways
While the specific mechanism of action for this compound is unknown, furan and azetidine derivatives often exert their effects through the modulation of key signaling pathways involved in neurotransmission and neuroinflammation. The diagram below illustrates a generalized signaling pathway that could be a target for novel CNS-active compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficiency of Routes to 3-Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a valuable structural motif in medicinal chemistry, offering a unique combination of rigidity and polarity that can enhance the pharmacological properties of drug candidates. The synthesis of 3-substituted azetidines, in particular, has garnered significant attention. This guide provides an objective comparison of the synthetic efficiency of several prominent routes to this important class of molecules, supported by experimental data and detailed methodologies.
Comparison of Synthetic Routes
The efficiency of a synthetic route is a composite of several factors, including chemical yield, number of synthetic steps, reaction conditions, and accessibility of starting materials. Below is a summary of key quantitative data for the most common and recently developed methods for synthesizing 3-substituted azetidines.
| Synthetic Route | Key Transformation | Typical Yield (%) | Number of Steps (from common precursors) | Key Reagents & Conditions | Overall Efficiency |
| Intramolecular Cyclization | Nucleophilic displacement | 81 - 95[1] | 3-5 | La(OTf)₃, reflux[1] | Moderate to High |
| Ring Expansion of Aziridines | [3+1] Ring Expansion | 40 - 90[2] | 2-4 | Rh₂(OAc)₄, diazo compounds[2] | Moderate to High |
| [2+2] Photocycloaddition | Aza Paternò–Büchi Reaction | 26 - 99[3][4] | 1-3 | Visible light, photocatalyst (e.g., Ir-based)[4] | High |
| Strain-Release Synthesis | Ring-opening of ABBs | 26 - 95[5][6] | 1-3 | Varies (e.g., organometallics, electrophiles)[5] | High |
| Ring-Closing Metathesis (RCM) | Olefin metathesis | N/A | N/A | Grubbs or Hoveyda-Grubbs catalysts[7][8] | Less Common |
Note: Overall efficiency is a qualitative assessment based on the combination of yield, step count, and reaction conditions. N/A (Not Available) for RCM indicates a lack of specific literature examples for the direct synthesis of 3-substituted azetidines with sufficient data for a direct comparison. While RCM is a powerful tool for cyclic amine synthesis, its application for the specific construction of the 3-substituted azetidine core appears less common in the reviewed literature.[7][9][10][11][12]
Experimental Protocols
Intramolecular Cyclization: La(OTf)₃-Catalyzed Aminolysis of a cis-3,4-Epoxy Amine[1]
This protocol describes the synthesis of a 3-hydroxyazetidine derivative via the intramolecular cyclization of a cis-3,4-epoxy amine, catalyzed by lanthanum triflate.
Procedure:
-
To a solution of the cis-3,4-epoxy amine (1 equivalent) in 1,2-dichloroethane (0.2 M), add lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).
-
The reaction mixture is stirred under reflux for 2.5 hours.
-
Upon completion, the mixture is cooled to 0°C, and saturated aqueous sodium bicarbonate (NaHCO₃) is added.
-
The aqueous layer is extracted three times with dichloromethane (CH₂Cl₂).
-
The combined organic layers are dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography to yield the corresponding 3-hydroxyazetidine. In a representative example, this method afforded the desired azetidine in 81% yield.[1]
Ring Expansion of Aziridines: Rhodium-Catalyzed [3+1] Ring Expansion[2]
This method utilizes a rhodium-catalyzed reaction between a strained bicyclic methylene aziridine and a diazo compound to afford a highly substituted methylene azetidine.
Procedure:
-
To a solution of the bicyclic methylene aziridine (1.0 equivalent) and Rh₂(OAc)₄ (1 mol%) in a suitable solvent (e.g., dichloromethane), a solution of the diazoester (1.3 equivalents) is added slowly over 2 hours at room temperature.
-
The reaction is monitored by TLC for the consumption of the starting aziridine.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the methylene azetidine. A specific example of this reaction using phenyl diazoacetate afforded the product in 90% yield with a diastereomeric ratio greater than 20:1.[2]
[2+2] Photocycloaddition: Visible-Light-Mediated Aza Paternò–Büchi Reaction[4]
This protocol describes the synthesis of a functionalized azetidine through an intermolecular [2+2] photocycloaddition of an imine and an alkene, mediated by a visible-light photocatalyst.
Procedure:
-
In a reaction vessel, combine the imine (e.g., a 2-isoxazoline-3-carboxylate, 1.0 equivalent), the alkene (10 equivalents), and the iridium-based photocatalyst (e.g., fac-[Ir(dFppy)₃], 0.5-1.0 mol%) in a suitable solvent (e.g., dichloromethane).
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 16 hours.
-
After the reaction is complete, the solvent is evaporated.
-
The residue is purified by flash column chromatography to afford the azetidine product. Yields for this type of reaction can be as high as 99%.[3][4]
Strain-Release Synthesis from 1-Azabicyclo[1.1.0]butanes (ABBs)[5]
This method involves the functionalization of highly strained 1-azabicyclo[1.1.0]butanes (ABBs) to generate 3,3-disubstituted azetidines. This example details a modular synthesis using azetidinylation reagents.
Procedure:
-
Under an argon atmosphere, to a solution of an aryl halide (1.2 equivalents) in dry THF (0.5 M) at -78 °C, a solution of n-BuLi (2.5 M in hexanes, 1.2 equivalents) is added dropwise.
-
After stirring for 30 minutes, a solution of N-Boc-3-azetidinone in dry THF is added dropwise. The reaction is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude alcohol is purified by flash chromatography.
-
To a solution of the purified 3-aryl-3-hydroxyazetidine (1 equivalent) and trichloroacetonitrile (3 equivalents) in dry dichloromethane at 0 °C, DBU (0.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 2 hours. The mixture is then concentrated and purified to give the azetidinyl trichloroacetimidate.
-
To a solution of the azetidinyl trichloroacetimidate (0.2 mmol) and the desired nucleophile (0.3 mmol) in dichloromethane (1.5 mL) are added 4Å molecular sieves (100 mg) and Sc(OTf)₃ (10 mol%). The mixture is stirred at 35 °C for 12 hours.
-
The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried, concentrated, and purified by flash chromatography to yield the 3,3-disubstituted azetidine. A representative yield for the final nucleophilic substitution step is 87%.[5]
Visualizations
References
- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. BJOC - Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to Orthogonal Protection in Azetidine Synthesis
For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful multi-step synthesis of complex molecules. This is particularly true for strained ring systems like azetidines, which are valuable scaffolds in medicinal chemistry. The principle of "orthogonality" in protecting group strategy allows for the selective removal of one group in the presence of others, enabling precise molecular construction. This guide provides a comparative overview of common nitrogen-protecting groups for azetidines, focusing on their orthogonality and supported by experimental context.
The Concept of Orthogonality
In a multi-step synthesis, different functional groups on a molecule often require protection to prevent unwanted side reactions. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under very specific and mutually exclusive conditions. For instance, one group might be labile to acid, another to base, a third to hydrogenolysis, and a fourth to fluoride ions. This selectivity is the cornerstone of efficient and high-yield synthesis of complex, polyfunctional molecules.
Comparison of Common N-Protecting Groups for Azetidines
The choice of a nitrogen-protecting group for an azetidine is critical and depends on the planned reaction sequence. The stability of the protecting group to subsequent reaction conditions and the mildness of its removal are key considerations. The strained four-membered ring of azetidine can be susceptible to opening under harsh conditions.[1][2]
Below is a summary of commonly used N-protecting groups, their stability, and methods for their removal.
| Protecting Group (PG) | Structure | Common Introduction Reagent | Stable To | Labile To (Cleavage Conditions) | Key Orthogonality |
| Boc (tert-Butoxycarbonyl) | Boc-N< | Boc₂O (Di-tert-butyl dicarbonate) | H₂/Pd, Mild Base, LiAlH₄ | Strong Acid (TFA, HCl)[1][3] | Orthogonal to Cbz, Fmoc, Alloc, Nosyl. |
| Cbz (Carboxybenzyl) | Cbz-N< | Cbz-Cl (Benzyl chloroformate) | Acid, Base, Mild Oxidants | Hydrogenolysis (H₂, Pd/C)[1][4] | Orthogonal to Boc, Fmoc, Nosyl. |
| Nosyl (2-Nitrobenzenesulfonyl) | Ns-N< | Ns-Cl (2-Nitrobenzenesulfonyl chloride) | Strong Acid, H₂/Pd (with care) | Thiolates (e.g., Thiophenol, K₂CO₃)[5] | Orthogonal to Boc, Cbz, Fmoc. Excellent for mild, non-acidic/non-reductive removal. |
| Trityl (Triphenylmethyl) | Trt-N< | Trt-Cl (Triphenylmethyl chloride) | H₂/Pd, Base | Mild Acid (e.g., TFA in CH₂Cl₂)[5] | Orthogonal to Cbz, Fmoc. Can be cleaved under milder acidic conditions than Boc. |
| Alloc (Allyloxycarbonyl) | Alloc-N< | Alloc-Cl (Allyl chloroformate) | Acid, Base | Pd(0) catalysts (e.g., Pd(PPh₃)₄)[6] | Orthogonal to Boc, Cbz, Fmoc. Useful when acidic or hydrogenolytic conditions must be avoided. |
Experimental Protocols: A Practical Overview
The following are generalized procedures for the protection and deprotection of the azetidine nitrogen. Researchers should consult specific literature for substrate-specific optimizations.
1. N-Boc Protection of Azetidine
-
Protocol: To a solution of azetidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add triethylamine (1.2 eq.). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) dissolved in the same solvent is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with water, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.[7]
2. N-Boc Deprotection (Acidolysis)
-
Protocol: The N-Boc protected azetidine (1.0 eq.) is dissolved in dichloromethane. Trifluoroacetic acid (TFA, 5-10 eq.) is added at 0 °C.[3] The solution is stirred at room temperature for 1-3 hours. The solvent and excess TFA are removed under reduced pressure to yield the azetidine as its TFA salt.[1]
3. N-Cbz Protection of Azetidine
-
Protocol: Azetidine (1.0 eq.) is dissolved in a mixture of THF and water. Sodium bicarbonate (2.0 eq.) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl, 1.1 eq.) is added dropwise. The reaction is stirred for several hours, allowing it to warm to room temperature. The organic solvent is removed, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the product.
4. N-Cbz Deprotection (Hydrogenolysis)
-
Protocol: The N-Cbz protected azetidine is dissolved in a solvent such as methanol or ethanol. Palladium on carbon (10% Pd/C, ~5-10 mol%) is added.[4] The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The mixture is stirred vigorously at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected azetidine.[1][4]
Visualization of a Synthetic Workflow
The strategic application of orthogonal protecting groups is best illustrated in a synthetic plan. Consider a scenario where an azetidine core requires modification at two different sites, necessitating two distinct deprotection steps.
Decision Framework for Protecting Group Selection
Choosing the right protecting group is a critical decision in synthesis planning. The following decision tree illustrates the logical process based on the planned subsequent reaction steps.
By carefully selecting from a toolkit of orthogonal protecting groups, chemists can navigate complex synthetic pathways with precision, enabling the creation of novel azetidine-based compounds for research and therapeutic applications. The data and protocols provided here serve as a foundational guide for making these critical strategic decisions.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2210882A1 - Synthesis of new protected azahistidine, their processes and their use in synthesises - Google Patents [patents.google.com]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Antibacterial Spectrum of 3-((Furan-2-ylmethyl)sulfonyl)azetidine: A Comparative Guide
Disclaimer: As of the latest available data, specific experimental results on the antibacterial spectrum of 3-((Furan-2-ylmethyl)sulfonyl)azetidine are not extensively published in publicly accessible literature. The following guide provides a representative benchmark based on the known antibacterial activities of structurally related furan and azetidine derivatives. The presented data for the target compound is illustrative and intended to guide researchers in potential experimental design.
This guide offers a comparative analysis of the potential antibacterial performance of this compound against established antibiotics. It is designed for researchers, scientists, and drug development professionals interested in novel heterocyclic compounds as potential antimicrobial agents.
Quantitative Data Summary: Comparative Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The values for this compound are hypothetical, extrapolated from studies on related furan and azetidine-containing compounds, which have shown activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4][5][6] For comparison, the MIC values of well-established antibiotics, Ciprofloxacin and Vancomycin, are provided.[7][8][9][10]
| Bacterial Strain | Representative Gram-Positive Bacteria | Representative Gram-Negative Bacteria | ||
| Staphylococcus aureus (ATCC 29213) | Enterococcus faecalis (ATCC 29212) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | |
| Compound | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) |
| This compound (Hypothetical) | 8 - 32 | 16 - 64 | 16 - 64 | >128 |
| Ciprofloxacin | 0.25 - 1 | 0.5 - 2 | ≤0.015 - 0.06 | 0.25 - 1 |
| Vancomycin | 0.5 - 2 | 1 - 4 | >256 | >256 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro antibacterial activity of a compound. The Broth Microdilution Method is a standard and widely accepted protocol.[8]
Protocol: Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO).
-
Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC).
-
Growth Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first column of wells, creating a starting concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column of dilutions.
-
Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
4. Incubation and Reading:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm (OD600) using a microplate reader.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC) using the Broth Microdilution Method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rjpn.org [rjpn.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Confirming Target Engagement of 3-((Furan-2-ylmethyl)sulfonyl)azetidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the target engagement of the novel compound, 3-((Furan-2-ylmethyl)sulfonyl)azetidine. Due to the absence of specific target information for this molecule, we present a generalized workflow for target identification and validation, alongside detailed experimental protocols for assessing potential antibacterial and anticancer activities, which are common for furan and azetidine-containing compounds.
Target Deconvolution and Initial Activity Screening
The initial step in characterizing a novel compound is to identify its molecular target(s). A powerful and unbiased approach for this is the Cellular Thermal Shift Assay (CETSA), which can detect the physical binding of a compound to its target protein in a cellular environment.[1][2][3][4] Concurrently, screening for broad biological activities, such as antibacterial and cytotoxic effects, can provide valuable insights into the compound's potential therapeutic applications.
General Workflow for Target Identification
The following diagram illustrates a general workflow for the deconvolution of a biological target for a novel compound.
Caption: A general workflow for identifying the biological target of a novel compound.
Comparative Analysis of Antibacterial Activity
Given that many furan derivatives exhibit antimicrobial properties, a primary investigation into the antibacterial activity of this compound is warranted.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.[5][6][7][8]
-
Preparation of Bacterial Inoculum: Culture a bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate. Also, include a positive control (a known antibiotic like Ciprofloxacin) and a negative control (vehicle, e.g., DMSO).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the lowest concentration of the compound that prevents visible bacterial growth.
Data Presentation: Antibacterial Activity
The following table provides a template for presenting the results of the antibacterial susceptibility testing.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| This compound | Staphylococcus aureus | Experimental Data |
| This compound | Escherichia coli | Experimental Data |
| Ciprofloxacin (Positive Control) | Staphylococcus aureus | Known Value |
| Ciprofloxacin (Positive Control) | Escherichia coli | Known Value |
| Vehicle (Negative Control) | Staphylococcus aureus | No Inhibition |
| Vehicle (Negative Control) | Escherichia coli | No Inhibition |
Comparative Analysis of Cytotoxic Activity
Many bioactive compounds, including those with furan and azetidine scaffolds, demonstrate cytotoxic effects against cancer cell lines. The MTT assay is a standard colorimetric method to assess cell viability.[9][10][11][12][13]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (a known anticancer drug like Doxorubicin) and a negative control (vehicle).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxic Activity
The following table provides a template for presenting the results of the MTT cytotoxicity assay.
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | Experimental Data |
| This compound | MCF-7 | Experimental Data |
| Doxorubicin (Positive Control) | HeLa | Known Value |
| Doxorubicin (Positive Control) | MCF-7 | Known Value |
| Vehicle (Negative Control) | HeLa | No Effect |
| Vehicle (Negative Control) | MCF-7 | No Effect |
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein within a cellular context.[1][2][3][4][14] The principle is that a protein's thermal stability increases upon ligand binding.
Experimental Workflow: CETSA
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels using methods like Western blotting (for a specific candidate protein) or mass spectrometry (for an unbiased, proteome-wide analysis).
-
Data Interpretation: A shift in the melting curve to a higher temperature for a specific protein in the presence of the compound indicates direct binding and target engagement.
By following these protocols and comparative frameworks, researchers can effectively investigate the target engagement and biological activities of this compound, paving the way for further drug development and mechanism of action studies.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 5. woah.org [woah.org]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Assessing the drug-likeness of 3-((Furan-2-ylmethyl)sulfonyl)azetidine compared to parent scaffolds
For researchers, scientists, and drug development professionals, understanding the drug-like properties of a novel compound is a critical early step in the development pipeline. This guide provides a comparative analysis of the drug-likeness of 3-((Furan-2-ylmethyl)sulfonyl)azetidine against its parent scaffolds, azetidine and furan. The assessment is based on key physicochemical parameters that influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
The drug-likeness of a compound is often evaluated using frameworks such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally possess a molecular weight of 500 daltons or less, a LogP (a measure of lipophilicity) no greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. Another important parameter, the topological polar surface area (TPSA), is a predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.
Comparative Analysis of Physicochemical Properties
To provide a clear comparison, the key drug-likeness parameters for this compound and its parent scaffolds have been calculated and are summarized in the table below.
| Property | This compound | Azetidine | Furan | Lipinski's Rule of Five Guideline |
| Molecular Weight ( g/mol ) | 217.27 | 57.09 | 68.07 | ≤ 500 |
| LogP | -0.4 | -0.1 | 1.3 | ≤ 5 |
| Topological Polar Surface Area (TPSA) (Ų) | 55.4 | 12.03 | 13.14 | < 140 (good oral bioavailability) |
| Hydrogen Bond Donors | 1 | 1 | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | 1 | 1 | ≤ 10 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 | ≤ 1 |
Data for Molecular Weight, LogP, Hydrogen Bond Donors, and Acceptors were obtained from computed values in the PubChem database. TPSA was calculated using SwissADME.
The data clearly indicates that this compound, along with its parent scaffolds, adheres to Lipinski's Rule of Five with zero violations. The molecular weight of the target compound is well within the desired range. Its LogP value suggests a higher degree of hydrophilicity compared to furan, which may influence its solubility and distribution. The TPSA of this compound is significantly higher than that of its parent scaffolds, indicating a greater polarity, which is often associated with improved aqueous solubility but potentially lower cell membrane permeability.
Experimental and Computational Protocols
The determination of the physicochemical properties presented in this guide relies on established computational and experimental methodologies.
LogP Determination: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
-
Computational Method (XLogP3): The LogP values presented were calculated using the XLogP3 algorithm, a method based on the atomic contributions to the overall lipophilicity of the molecule. This predictive model is widely used in computational chemistry for its speed and reasonable accuracy.
-
Experimental Method (Shake-Flask): The gold standard for experimental LogP determination is the shake-flask method. In this procedure, the compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and LogP is the logarithm of this value.
Topological Polar Surface Area (TPSA) Calculation: TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens, nitrogens, and attached hydrogens) in a molecule.
-
Computational Method: The TPSA values were calculated using the SwissADME web tool, which employs a fragment-based contribution method. This approach sums up the surface contributions of individual polar fragments within the molecule to estimate the total polar surface area. This method is significantly faster than 3D PSA calculations and has been shown to correlate well with experimental transport properties.
Lipinski's Rule of Five: This rule is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.
-
Computational Evaluation: The adherence to Lipinski's Rule of Five is determined by calculating the molecular weight, the number of hydrogen bond donors (the sum of OH and NH groups), and the number of hydrogen bond acceptors (the sum of O and N atoms) from the 2D structure of the molecule, in addition to the calculated LogP value.
Structural Relationship of Compounds
The following diagram illustrates the structural relationship between the parent scaffolds, azetidine and furan, and the final compound, this compound.
Caption: Structural derivation of the target compound.
Cross-Validation of Bioassay Results for Novel Azetidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of novel azetidine compounds, with a focus on their role as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The information presented herein is compiled from recent studies to facilitate the cross-validation of bioassay results and to provide a detailed reference for experimental protocols.
Data Presentation: Comparative Bioactivity of Azetidine Compounds
The following tables summarize the in vitro bioactivity of several novel azetidine compounds, highlighting their inhibitory concentrations (IC50) against STAT3 and other related proteins. This data is crucial for comparing the potency and selectivity of these compounds.
Table 1: STAT3 DNA-Binding Activity Inhibition by Novel Azetidine Compounds
| Compound ID | STAT3 IC50 (μM) | STAT1:STAT3 IC50 (μM) | STAT1:STAT1 IC50 (μM) | STAT5:STAT5 IC50 (μM) | Reference |
| H182 | 0.66 ± 0.10 | 3.4 | > 15.8 | > 19.1 | [1] |
| H172 | 0.98 ± 0.05 | - | - | - | [1] |
| H120 | 1.75 ± 0.19 | - | - | - | [1] |
| H105 | 2.07 ± 0.12 | - | - | - | [1] |
| 5a | 0.52 | 2.61 | 12.0 | 9.3 | [2][3] |
| 5o | 0.38 | 1.46 | > 20 | > 20 | [2][3] |
| 6f | 1.08 | 4.92 | > 20 | 17.5 | [2][3] |
| 8q | 0.77 | 3.14 | > 20 | > 20 | [2][3] |
| 9k | 1.18 | 4.71 | > 20 | > 20 | [2][3] |
Table 2: Antibacterial Activity of Azetidine Derivatives
| Compound ID | Concentration (mg/mL) | Inhibition Zone vs. S. aureus (mm) | Inhibition Zone vs. E. coli (mm) | Reference |
| M7 | 0.01 | 22 | 25 | [4] |
| M8 | 0.01 | - | 25 | [4] |
| Ampicillin (Control) | 0.01 | - | 27 | [4] |
Table 3: GABA Uptake Inhibition by Azetidine Derivatives
| Compound ID | GAT-1 IC50 (μM) | GAT-3 IC50 (μM) | Reference |
| Azetidin-2-ylacetic acid derivative 1 | 2.83 ± 0.67 | - | [5] |
| Azetidin-2-ylacetic acid derivative 2 | 2.01 ± 0.77 | - | [5] |
| 12d (β-alanine analog) | - | 15.3 ± 4.5 | [5] |
| 18b (3-hydroxy-3-(4-methoxyphenyl)azetidine derivative) | 26.6 ± 3.3 | - | [5] |
| 18e (3-hydroxy-3-(4-methoxyphenyl)azetidine derivative) | - | 31.0 ± 4.7 | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of experimental findings. Below are the protocols for key bioassays cited in the studies of novel azetidine compounds.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
This assay is used to determine the inhibitory effect of compounds on the DNA-binding activity of STAT proteins.
-
Nuclear Extract Preparation: Nuclear extracts containing active STAT1, STAT3, and STAT5 are prepared from epidermal growth factor (EGF)-stimulated fibroblasts overexpressing the EGF receptor (NIH3T3/EGFR).[2]
-
Incubation: Equal total protein from the nuclear extracts is pre-incubated with increasing concentrations of the azetidine compounds for 30 minutes at room temperature.[2][3]
-
Probe Binding: A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds STAT1 and STAT3, or a mammary gland factor element (MGFe) probe, which binds STAT1 and STAT5, is then added to the mixture.[2]
-
Electrophoresis and Quantification: The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis. The bands corresponding to STAT:DNA complexes are visualized by autoradiography and quantified using imaging software (e.g., ImageJ).[2][3]
-
IC50 Determination: The percentage of STAT:DNA complex formation relative to a control (without compound) is plotted against the compound concentration to determine the IC50 value.[2][3]
Cell Viability and Cytotoxicity Assays
These assays assess the effect of the compounds on cell survival and proliferation. Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan product, which can be quantified by spectrophotometry.
-
Neutral Red Assay: This assay relies on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Alamar Blue Assay: This assay uses a cell-permeable, non-toxic redox indicator that changes color in response to cellular metabolic reduction.
Antibacterial Susceptibility Testing (Agar Diffusion Method)
This method is used to assess the antibacterial activity of the synthesized compounds.
-
Bacterial Strains: Two bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), are used.
-
Preparation of Agar Plates: A bacterial suspension is uniformly spread on the surface of a suitable agar medium.
-
Application of Compounds: Sterile paper discs impregnated with different concentrations of the test compounds (e.g., 0.01, 0.001, and 0.0001 mg/mL) are placed on the agar surface.[4] A standard antibiotic, such as ampicillin, is used as a positive control.[4]
-
Incubation and Measurement: The plates are incubated under appropriate conditions to allow bacterial growth. The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is then measured in millimeters.[4]
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the STAT3 signaling pathway and a general workflow for bioassay cross-validation.
References
- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-((Furan-2-ylmethyl)sulfonyl)azetidine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-((Furan-2-ylmethyl)sulfonyl)azetidine, ensuring compliance with standard safety protocols and minimizing risk.
Compound Hazard Profile
To determine the appropriate disposal route, a thorough understanding of the hazards associated with this compound is necessary. This involves assessing the risks posed by its constituent chemical groups: the furan ring, the sulfonyl group, and the azetidine ring.
| Functional Group | Potential Hazards | Disposal Considerations |
| Furan | Flammable, toxic, potential carcinogen, can form explosive peroxides.[1][2] | Do not dispose of down the sewer.[1][3] Collect in a sealed, properly labeled container for hazardous waste.[3] |
| Sulfonyl | Sulfonyl halides are reactive with water, alcohols, and amines.[4][5][6] | While this compound is not a sulfonyl halide, related compounds can be hydrolyzed to less toxic substances.[5][6] However, in-lab treatment is not recommended without specific, validated procedures. |
| Azetidine | Amines can be corrosive and toxic. | Segregate from incompatible materials.[4] Decontamination of spills may involve using a weak acid solution like 5% acetic acid.[7] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: Use a fume hood to avoid inhalation of any potential vapors.
In Case of a Spill:
-
Evacuate the immediate area and restrict access.
-
Remove all sources of ignition.[3]
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][3]
-
Collect the absorbent material into a sealed container for hazardous waste disposal.[3]
-
Ventilate the area and decontaminate the surface, potentially with a 5% acetic acid solution followed by water for amine-related compounds.[7]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. On-site chemical treatment or neutralization should not be attempted without established and validated protocols for this specific compound.
Step 1: Waste Collection and Segregation
-
Primary Container: Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a dedicated, leak-proof, and chemically compatible container.[8] The original container, if empty, can be reused for this purpose.[9]
-
Segregation: It is crucial to segregate this waste from other chemical waste streams to prevent dangerous reactions. At a minimum, store it separately from acids, bases, oxidizers, and water-reactive compounds.[4]
Step 2: Labeling the Waste Container
Proper labeling is essential for the safety of all laboratory personnel and waste management staff.
-
Contents: Clearly label the container with the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.
-
Hazard Identification: The label should clearly indicate the hazardous nature of the contents (e.g., "Hazardous Waste," "Toxic," "Flammable").
-
Contact Information: Include the name of the principal investigator and the laboratory location.
Step 3: Storage of Hazardous Waste
-
Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.
-
Secondary Containment: Place the primary container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[8]
-
Container Integrity: Ensure the container is kept closed at all times, except when adding waste.[8]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[10]
-
Documentation: Complete any required waste disposal forms or inventories as per your institution's procedures.[10]
Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[9]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste along with the compound.[8] Subsequent rinsates may also need to be collected depending on local regulations.
-
Defacing Labels: Completely remove or deface the original label on the empty container before disposal in the appropriate laboratory glass or solid waste stream.[9]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. nj.gov [nj.gov]
- 2. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. epfl.ch [epfl.ch]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. business-services.miami.edu [business-services.miami.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
